molecular formula C13H12N2O B1296847 N-benzylpyridine-4-carboxamide CAS No. 6320-63-4

N-benzylpyridine-4-carboxamide

Cat. No.: B1296847
CAS No.: 6320-63-4
M. Wt: 212.25 g/mol
InChI Key: YIGMDKYIWMVZDV-UHFFFAOYSA-N
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Description

N-benzylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound n-Benzylisonicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzylpyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzylpyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGMDKYIWMVZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283407
Record name n-benzylisonicotinamide
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6320-63-4
Record name NSC525461
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Record name NSC31253
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Record name n-benzylisonicotinamide
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Record name N-benzylpyridine-4-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to N-benzylpyridine-4-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating N-benzylpyridine-4-carboxamide in Modern Chemistry

N-benzylpyridine-4-carboxamide, also known as N-Benzylisonicotinamide, is a compelling organic molecule that sits at the intersection of foundational organic synthesis and advanced drug discovery. Structurally, it is an amide derived from isonicotinic acid (pyridine-4-carboxylic acid) and benzylamine. This unique arrangement, featuring a pyridine ring, a benzyl group, and a central carboxamide linker, imparts a fascinating combination of chemical properties that make it a valuable building block and a subject of interest for medicinal chemists.[1]

The presence of the pyridine ring introduces basicity and a site for potential nucleophilic or electrophilic substitution, while the amide group provides a rigid, planar structure capable of forming strong hydrogen bonds—a critical interaction in biological systems.[1] The benzyl group adds lipophilicity, influencing the molecule's solubility and ability to interact with hydrophobic pockets in enzymes or receptors. It is this trifecta of functionalities that underpins its utility, from a synthetic intermediate to a scaffold for developing therapeutic agents with potential anti-inflammatory, anticancer, and neuropathic properties.[1][2] This guide provides an in-depth exploration of its core chemical properties, synthesis protocols, and its emerging role in pharmaceutical research.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological environments. N-benzylpyridine-4-carboxamide's properties are a direct consequence of its constituent parts.

Caption: Chemical structure of N-benzylpyridine-4-carboxamide.

A summary of its key quantitative data is presented below, providing a snapshot for easy comparison and reference.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O[3][4][5]
Molar Mass 212.25 g/mol [3][5]
CAS Number 6320-63-4[1][4][6]
Melting Point 84.5-85 °C[3]
Boiling Point (Predicted) 457.9 ± 28.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.155 ± 0.06 g/cm³[3][4]
Flash Point (Predicted) 230.7 °C[4]
Solubility Moderately soluble in polar solvents[1]
LogP (Predicted) 1.68[4]

These properties highlight a stable, solid compound at room temperature with a relatively high boiling point, characteristic of molecules with significant intermolecular forces such as hydrogen bonding and pi-stacking. Its moderate polarity suggests solubility in solvents like ethanol, methanol, and DMSO, while likely having limited solubility in nonpolar solvents like hexane.

Synthesis and Mechanistic Insight

The most direct and common method for synthesizing N-benzylpyridine-4-carboxamide is through the acylation of benzylamine with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality in Experimental Design:

  • Choice of Reactant: Isonicotinoyl chloride (or its hydrochloride salt) is used instead of isonicotinic acid directly because the acyl chloride is a much more reactive electrophile. The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack by the amine.

  • Role of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. If isonicotinoyl chloride hydrochloride is used, two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the HCl generated during the amide bond formation. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive.

  • Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent side reactions with the highly reactive acyl chloride (e.g., hydrolysis).

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Isonicotinoyl_Cl Isonicotinoyl Chloride HCl Combine Combine & Stir (0°C to RT) Isonicotinoyl_Cl->Combine Benzylamine Benzylamine Benzylamine->Combine TEA Triethylamine (Base) TEA->Combine DCM DCM (Solvent) DCM->Combine Workup Aqueous Workup (Wash with H₂O, brine) Combine->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Product N-benzylpyridine-4-carboxamide Purify->Product

Caption: Experimental workflow for the synthesis of N-benzylpyridine-4-carboxamide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with expected observations and outcomes.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinoyl chloride hydrochloride (1.0 eq).

  • Solvent Addition: Suspend the solid in anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the amine and base.

  • Reagent Addition: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (2.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring suspension over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline product.

  • Validation: The final product should be a white to off-white solid with a melting point of approximately 84-85 °C.[3] Its identity should be confirmed by spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to observe:

    • A strong, sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

    • A very strong, sharp absorption band in the range of 1640-1680 cm⁻¹ , characteristic of the C=O (Amide I band) stretching vibration.

    • A band around 1550 cm⁻¹ for the N-H bend (Amide II band).

    • Multiple sharp peaks between 3100-3000 cm⁻¹ (aromatic C-H stretch) and 1600-1450 cm⁻¹ (aromatic C=C stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be highly informative. One would predict:

      • A doublet around 8.7 ppm for the two pyridine protons adjacent to the nitrogen (α-protons).

      • A doublet around 7.7 ppm for the two pyridine protons adjacent to the carboxamide group (β-protons).

      • A multiplet between 7.2-7.4 ppm for the five protons of the benzyl ring.

      • A doublet around 4.6 ppm for the two benzylic protons (-CH₂-), which will couple with the adjacent N-H proton.

      • A broad singlet or triplet around 9.0-9.5 ppm for the amide N-H proton.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the pyridine ring carbons, the benzyl ring carbons, the benzylic carbon (~45 ppm), and the amide carbonyl carbon (~165 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.25.

Reactivity and Chemical Behavior

The molecule's reactivity is governed by its functional groups.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt, which significantly increases water solubility. It can also be alkylated or oxidized.

  • Amide Bond: The amide linkage is generally stable and resistant to hydrolysis under neutral conditions. However, it can be cleaved under strong acidic or basic conditions with heating, yielding isonicotinic acid and benzylamine.

  • Aromatic Rings: Both the pyridine and benzene rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction due to the electron-withdrawing nature of the nitrogen atom.

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpyridine-4-carboxamide scaffold is of significant interest in medicinal chemistry due to the prevalence of isonicotinamide derivatives in pharmaceuticals.[7][8] Isoniazid, a cornerstone drug for treating tuberculosis, is a simple derivative of isonicotinic acid.[7] This has inspired research into more complex derivatives.

N-benzylpyridine-4-carboxamide itself has been identified as a compound with potential anticancer, anti-inflammatory, and neuropathic properties.[1][2] It is reported to inhibit the production of chemokines, which are signaling proteins involved in inflammation.[2] Furthermore, related structures have been investigated as inhibitors for various enzymes, including Leishmania CYP51 and DNA demethylases, highlighting the versatility of this chemical framework in targeting disease-relevant proteins.[9][10] The ability of the amide to act as a hydrogen bond donor and acceptor, combined with the potential for the pyridine nitrogen to interact with active site residues, makes this scaffold a valuable starting point for rational drug design.

Conclusion

N-benzylpyridine-4-carboxamide is more than a simple organic compound; it is a molecule that embodies key principles of structure-function relationships. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and versatile reactivity make it an important tool for synthetic chemists. For drug development professionals, its structural motifs are present in numerous bioactive compounds, and it serves as a promising and adaptable scaffold for the design of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive technical overview intended to equip researchers with the foundational knowledge needed to effectively utilize and innovate with this valuable chemical entity.

References

  • N-Benzylpyridine-4-carboxamide - ChemBK. [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. - ResearchGate. [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - MDPI. [Link]

  • N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide | C18H15N3O | CID 86814828 - PubChem. [Link]

  • N-benzylpyridine-2-carboxamide | C13H12N2O | CID 687032 - PubChem. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]

  • Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates | Crystal Growth & Design - ACS Publications. [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer - MDPI. [Link]

  • New polymorphs of isonicotinamide and nicotinamide | Request PDF - ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. [Link]

  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... - ResearchGate. [Link]

  • 4-Benzylpiperidine - NIST WebBook. [Link]

  • The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides - ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed. [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - NIH. [Link]

  • Novel, potent, and orally active substance P antagonists: synthesis and antagonist activity of N-benzylcarboxamide derivatives of pyrido[3,4-b]pyridine - PubMed. [Link]

Sources

An In-depth Technical Guide to N-benzylpyridine-4-carboxamide (CAS Number: 6320-63-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpyridine-4-carboxamide, a pyridine carboxamide derivative, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential mechanisms of action, and analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its potential as an anti-inflammatory, anticancer, and neuropathic agent. A key focus is placed on its purported mechanism of action involving the inhibition of chemokine production, potentially through the modulation of the NF-κB signaling pathway.

Introduction

N-benzylpyridine-4-carboxamide (CAS: 6320-63-4) is a synthetic organic compound that has garnered attention for its diverse biological activities. Structurally, it features a pyridine ring linked to a benzyl group via a carboxamide functional group. This arrangement provides a scaffold that is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships. The pyridine ring is a common heterocycle in many FDA-approved pharmaceuticals, valued for its ability to engage in crucial molecular interactions such as hydrogen bonding and π-π stacking, which can enhance binding affinity to biological targets.[1] The amide linkage offers a stable connection that can also participate in hydrogen bonding, a critical interaction for binding to enzymes and receptors.[1]

Initial investigations have suggested that N-benzylpyridine-4-carboxamide possesses anticancer, anti-inflammatory, and neuropathic properties.[2][3] Its potential as an innovative drug candidate for inflammatory diseases and cancer is a primary driver of current research interest.[2] This guide aims to consolidate the available technical information on N-benzylpyridine-4-carboxamide, providing a foundation for further investigation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzylpyridine-4-carboxamide is essential for its application in research and development, including formulation and analytical method development.

PropertyValueSource(s)
CAS Number 6320-63-4[4]
Molecular Formula C₁₃H₁₂N₂O[2][5]
Molecular Weight 212.25 g/mol [2]
Melting Point 84.5-85 °C[6]
Boiling Point 457.9 °C at 760 mmHg[1]
Density 1.155 g/cm³[1]
Appearance Solid[7]
Solubility Moderate solubility in polar solvents[8]
Synonyms N-Benzylisonicotinamide, Isonicotinic Acid Benzylamide, 4-Pyridinecarboxamide, N-(phenylmethyl)-[4][8]

Synthesis and Characterization

The synthesis of N-benzylpyridine-4-carboxamide is typically achieved through the formation of an amide bond between a derivative of isonicotinic acid (pyridine-4-carboxylic acid) and benzylamine. A common and efficient method involves the use of coupling reagents to activate the carboxylic acid.

Synthetic Workflow

A plausible and widely used laboratory-scale synthesis involves the reaction of isonicotinic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activator like 1-hydroxybenzotriazole (HOBt), followed by the addition of benzylamine.

SynthesisWorkflow IsonicotinicAcid Isonicotinic Acid ActivatedEster Activated Ester Intermediate IsonicotinicAcid->ActivatedEster Activation Benzylamine Benzylamine AmideFormation Amide Bond Formation Benzylamine->AmideFormation Nucleophilic Attack CouplingReagents DCC, HOBt in an organic solvent (e.g., THF, CH2Cl2) CouplingReagents->ActivatedEster ActivatedEster->AmideFormation Product N-benzylpyridine-4-carboxamide AmideFormation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-benzylpyridine-4-carboxamide.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The use of DCC and HOBt is a well-established method for amide bond formation that proceeds under mild conditions and generally provides good yields.[9][10] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[10] The choice of a non-protic organic solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is crucial as it solubilizes the reactants without interfering with the coupling reaction.[9] Purification by crystallization is often suitable for obtaining a high-purity solid product.

Step 1: Activation of Isonicotinic Acid

  • To a solution of isonicotinic acid (1 equivalent) in anhydrous THF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).[9]

Step 2: Amide Bond Formation

  • To the mixture containing the activated ester, add benzylamine (1 equivalent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-benzylpyridine-4-carboxamide.

Analytical Characterization

The identity and purity of the synthesized N-benzylpyridine-4-carboxamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for N-benzylpyridine-4-carboxamide are not readily available in the public domain, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR: Expected signals would include those for the aromatic protons of the pyridine and benzyl rings, a triplet for the amide proton (if not exchanging), and a doublet for the benzylic methylene protons.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon, and the aromatic and benzylic carbons. The complete and unambiguous assignment can be achieved using 2D NMR techniques such as COSY, HMQC, and HMBC.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound.

  • Expected [M+H]⁺: 213.10224[11]

  • Expected [M+Na]⁺: 235.08418[11]

  • The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show characteristic fragments resulting from the cleavage of the amide bond and the benzyl group. The tropylium ion (m/z 91) is a common fragment for benzyl-containing compounds.[12]

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of N-benzylpyridine-4-carboxamide and for its quantification in various matrices.

  • Method Development Considerations: A C18 column is a common choice for the separation of such compounds.[13] The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[13] Detection is usually performed using a UV detector at a wavelength where the compound exhibits significant absorbance. The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[14]

Biological Activity and Mechanism of Action

N-benzylpyridine-4-carboxamide is reported to exhibit anti-inflammatory, anticancer, and neuropathic properties.[2] The primary mechanism underlying its anti-inflammatory effects is believed to be the inhibition of chemokine production.[2][3]

Inhibition of Chemokine Production and the NF-κB Pathway

Chemokines are a family of small cytokines that play a crucial role in orchestrating the migration of immune cells to sites of inflammation.[2] The transcription of many pro-inflammatory genes, including those encoding chemokines, is regulated by the nuclear factor-kappa B (NF-κB) family of transcription factors.[15]

The NF-κB signaling pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for inflammatory cytokines and chemokines.[16][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Promoter Region Chemokines Chemokine Gene Transcription DNA->Chemokines Inflammation Inflammation Chemokines->Inflammation Inhibitor N-benzylpyridine- 4-carboxamide Inhibitor->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and the potential point of inhibition by N-benzylpyridine-4-carboxamide.

While direct evidence for N-benzylpyridine-4-carboxamide inhibiting the phosphorylation of IκBα is yet to be published, studies on other polysubstituted pyridine derivatives have shown that they can suppress the activation of NF-κB.[18] It is therefore plausible that N-benzylpyridine-4-carboxamide exerts its anti-inflammatory effects by targeting a component of the NF-κB signaling cascade, thereby downregulating the expression of pro-inflammatory chemokines.

Potential Activity at 5HT3A and NMDA Receptors

There are suggestions in some commercial literature that N-benzylpyridine-4-carboxamide may also act as a blocker of 5HT3A and NMDA receptors, which could contribute to its potential neuropathic effects.[2][3] However, there is a lack of publicly available, peer-reviewed data from binding assays or functional studies to substantiate these claims. Further research is required to validate these potential targets and elucidate the mechanism of interaction.

Safety and Handling

Based on available information, N-benzylpyridine-4-carboxamide is classified as an irritant.[19] The following GHS hazard statements have been associated with it:

  • H317: May cause an allergic skin reaction.[19]

  • H319: Causes serious eye irritation.[19]

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Applications and Future Perspectives

N-benzylpyridine-4-carboxamide serves as a valuable building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals.[8] Its demonstrated biological activities make it a promising lead compound for drug discovery programs targeting:

  • Inflammatory Diseases: Its ability to inhibit chemokine production suggests potential applications in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

  • Cancer: The link between chronic inflammation and cancer is well-established. By modulating inflammatory pathways, N-benzylpyridine-4-carboxamide could potentially be explored for its anticancer properties, either as a standalone agent or in combination with other therapies.

  • Neuropathic Pain: If its activity at 5HT3A and/or NMDA receptors is confirmed, it could be a starting point for the development of novel analgesics for neuropathic pain.

Future research should focus on several key areas:

  • Elucidation of the precise mechanism of action: Detailed studies are needed to confirm the inhibition of the NF-κB pathway and to identify the specific molecular target(s).

  • Validation of receptor binding: Radioligand binding assays and functional studies are necessary to confirm or refute its activity at 5HT3A and NMDA receptors.

  • Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies: Evaluation of N-benzylpyridine-4-carboxamide in animal models of inflammation, cancer, and neuropathic pain is essential to translate the in vitro findings.

Conclusion

N-benzylpyridine-4-carboxamide is a synthetic compound with a promising profile of biological activities, particularly in the realm of inflammation. Its potential to inhibit chemokine production, likely through the modulation of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases and cancer. While preliminary data suggests other potential mechanisms of action, further rigorous scientific validation is required. This technical guide provides a solid foundation of the current knowledge on N-benzylpyridine-4-carboxamide, intended to facilitate and inspire future research and development efforts in this area.

References

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2023). PMC. Retrieved February 2, 2026, from [Link]

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  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). NIH. Retrieved February 2, 2026, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved February 2, 2026, from [Link]

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  • MDPI. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(10), 11993-12011. Retrieved February 2, 2026, from [Link]

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  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2018). PMC. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2005). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved February 2, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of N-benzylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzylpyridine-4-carboxamide, a molecule of significant interest in medicinal chemistry, stands as a compelling scaffold for the development of novel therapeutic agents. Its structural architecture, featuring a pyridine ring linked to a benzyl group via a carboxamide bridge, bestows upon it a unique combination of properties that are pivotal to its biological activity.[1] This guide provides a comprehensive exploration of the core physicochemical properties of N-benzylpyridine-4-carboxamide, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these characteristics is paramount for researchers and drug development professionals, as they profoundly influence a compound's pharmacokinetics and pharmacodynamics, ultimately dictating its efficacy and safety profile.

This document will delve into the synthesis, solubility, lipophilicity, and ionization constant of N-benzylpyridine-4-carboxamide, alongside a thorough examination of its spectroscopic signature. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific research.

Molecular Structure and Properties

The foundational attributes of N-benzylpyridine-4-carboxamide are summarized in the table below. These values, a mix of experimentally determined and predicted data, provide a snapshot of the molecule's fundamental characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O
Molar Mass 212.25 g/mol
Melting Point 84.5-85 °C
Density (Predicted) 1.155 ± 0.06 g/cm³
Boiling Point (Predicted) 457.9 ± 28.0 °C
pKa (Predicted) 13.52 ± 0.46
LogP (Predicted) 1.68 - 1.9,

Synthesis of N-benzylpyridine-4-carboxamide

The synthesis of N-benzylpyridine-4-carboxamide typically involves the amidation of isonicotinic acid or its derivatives with benzylamine. A general and robust protocol is detailed below, which can be adapted based on available starting materials and desired scale.

Experimental Protocol: Synthesis via Acyl Chloride

This method proceeds through the formation of an acyl chloride intermediate, which is then reacted with benzylamine.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Formation of Isonicotinoyl Chloride:

    • In a round-bottom flask, suspend isonicotinic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride can be used directly in the next step.

  • Amidation Reaction:

    • Dissolve the crude isonicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the benzylamine solution to the isonicotinoyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-benzylpyridine-4-carboxamide.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride + SOCl₂ in DCM, Reflux SOCl2 Thionyl Chloride (SOCl₂) Crude_Product Crude N-benzylpyridine- 4-carboxamide Isonicotinoyl_Chloride->Crude_Product + Benzylamine, TEA in DCM Benzylamine Benzylamine TEA Triethylamine (TEA) Purified_Product Pure N-benzylpyridine- 4-carboxamide Crude_Product->Purified_Product Column Chromatography

Caption: Synthesis workflow for N-benzylpyridine-4-carboxamide.

Solubility

Solubility is a critical physicochemical parameter that influences a drug's absorption and distribution. N-benzylpyridine-4-carboxamide is generally described as having moderate solubility in polar solvents.[1] For a more quantitative understanding, a standardized experimental protocol is essential.

Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • N-benzylpyridine-4-carboxamide

  • Selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Add an excess amount of N-benzylpyridine-4-carboxamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range of the HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a standard calibration curve of N-benzylpyridine-4-carboxamide of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

Solubility_Workflow Start Add excess compound to solvent Equilibrate Equilibrate at constant temperature (24-48h) Start->Equilibrate Centrifuge Centrifuge to pellet solid Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze Analyze by HPLC Filter->Analyze Quantify Quantify using calibration curve Analyze->Quantify End Determine Solubility (mg/mL or µM) Quantify->End

Caption: Experimental workflow for equilibrium solubility determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. A predicted LogP value for N-benzylpyridine-4-carboxamide is in the range of 1.68 to 1.9, suggesting a moderate degree of lipophilicity.[2] The shake-flask method is the gold standard for its experimental determination.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the classic method for determining the n-octanol/water partition coefficient.

Materials:

  • N-benzylpyridine-4-carboxamide

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Phase Preparation:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

  • Partitioning:

    • Dissolve a known amount of N-benzylpyridine-4-carboxamide in either the aqueous or the octanol phase.

    • Add a known volume of the second phase to a centrifuge tube.

    • Gently shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the two phases.

  • Sample Analysis:

    • Carefully withdraw a known volume from both the aqueous and the n-octanol layers.

    • Dilute the samples appropriately with the mobile phase for HPLC analysis.

    • Determine the concentration of N-benzylpyridine-4-carboxamide in each phase using a calibrated HPLC method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

LogP_Workflow Start Dissolve compound in one phase Mix Add second phase and shake Start->Mix Separate Centrifuge to separate phases Mix->Separate Analyze_Octanol Analyze Octanol Phase (HPLC) Separate->Analyze_Octanol Analyze_Aqueous Analyze Aqueous Phase (HPLC) Separate->Analyze_Aqueous Calculate Calculate P = [Octanol]/[Aqueous] Analyze_Octanol->Calculate Analyze_Aqueous->Calculate End LogP = log10(P) Calculate->End

Caption: Shake-flask method workflow for LogP determination.

Ionization Constant (pKa)

The pKa of a molecule indicates its state of ionization at a given pH, which significantly affects its solubility, permeability, and target binding. The predicted pKa of N-benzylpyridine-4-carboxamide is approximately 13.52, suggesting it is a very weak acid.[1] However, the pyridine nitrogen can be protonated, and its pKa is a critical parameter. Potentiometric titration is a reliable method for its experimental determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Materials:

  • N-benzylpyridine-4-carboxamide

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation:

    • Accurately weigh and dissolve a known amount of N-benzylpyridine-4-carboxamide in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of N-benzylpyridine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine and benzyl rings, a signal for the methylene (-CH₂) protons, and a broad signal for the amide (-NH) proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, and the carbons of the aromatic rings and the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum of N-benzylpyridine-4-carboxamide would exhibit characteristic absorption bands:

  • N-H stretch: A medium to strong band around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong, sharp band around 1650 cm⁻¹.

  • N-H bend (Amide II): A medium band around 1550 cm⁻¹.

  • C-N stretch: A band in the region of 1400-1200 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 212.25. Fragmentation patterns could provide further structural information, with likely cleavages at the amide bond and the benzyl C-N bond.

Conclusion

The physicochemical properties of N-benzylpyridine-4-carboxamide are integral to its potential as a therapeutic agent. This guide has provided a detailed overview of its key characteristics and offered robust, field-proven protocols for their experimental determination. By adhering to these methodologies, researchers can generate high-quality, reliable data, which is essential for advancing the understanding and application of this promising molecule in drug discovery and development. The synthesis of accurate and comprehensive physicochemical data will undoubtedly pave the way for the rational design of more effective and safer medicines based on the N-benzylpyridine-4-carboxamide scaffold.

References

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  • PubChemLite. N-benzylpyridine-4-carboxamide (C13H12N2O). [Link]

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N-benzylpyridine-4-carboxamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a wide array of therapeutic agents due to their favorable interactions with biological targets. N-benzylpyridine-4-carboxamide belongs to this privileged class of structures. Comprising a pyridine ring linked to a benzyl group via a robust carboxamide moiety, this compound serves as a versatile and highly adaptable building block for the synthesis of novel bioactive molecules.[1] Its inherent structural features—a hydrogen bond-accepting pyridine ring, a rigid amide linker capable of hydrogen bonding, and a tunable benzyl group—provide an ideal starting point for combinatorial library synthesis and lead optimization.

N-benzylpyridine-4-carboxamide and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and neuropathic properties.[2] This guide, intended for professionals in drug discovery and development, offers a deep dive into the synthesis, chemical properties, and strategic application of N-benzylpyridine-4-carboxamide as a foundational element in the quest for new therapeutics. We will explore the causality behind its synthesis, its role as a pharmacophore, and the structure-activity relationships that drive its efficacy.

Core Characteristics and Physicochemical Properties

The utility of N-benzylpyridine-4-carboxamide as a synthetic building block is rooted in its distinct chemical properties. The pyridine ring imparts basicity and potential for various chemical reactions, while the amide and aromatic functionalities allow for hydrogen bonding and pi-stacking interactions, respectively.[1] These features contribute to its ability to bind effectively to biological targets.

PropertyValueSource
CAS Number 6320-63-4[1]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance White to off-white crystalline solid---
Solubility Moderately soluble in polar organic solvents[1]
Hydrogen Bond Donors 1 (Amide N-H)---
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)---
Rotatable Bonds 3---

Synthesis of the Core Scaffold

The most common and efficient synthesis of N-benzylpyridine-4-carboxamide involves the direct coupling of a pyridine-4-carboxylic acid (isonicotinic acid) derivative with benzylamine.[3] This reaction is a cornerstone of medicinal chemistry, but its success hinges on a critical step: the "activation" of the carboxylic acid.

The Rationale for Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions. The acidic proton of the carboxylic acid will readily protonate the basic amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carbonyl carbon of the carboxylic acid must be rendered more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.

Common activation strategies include:

  • Conversion to an Acyl Chloride: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive acyl chloride.

  • Use of Coupling Reagents: A vast array of modern coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salts (e.g., HATU, HBTU), form activated ester intermediates in situ that readily react with amines.[4][5][6] These reagents are often preferred in complex syntheses due to milder conditions and fewer side reactions.

General Synthesis Workflow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling IsonicotinicAcid Isonicotinic Acid ActivatedIntermediate Activated Intermediate (Acyl Chloride or Active Ester) IsonicotinicAcid->ActivatedIntermediate Activation ActivatingAgent Activating Agent (e.g., SOCl₂, EDC/HOBt) Benzylamine Benzylamine ActivatedIntermediate->Benzylamine Amide Bond Formation Product N-benzylpyridine-4-carboxamide Benzylamine->Product Nucleophilic Attack

Caption: General workflow for the synthesis of N-benzylpyridine-4-carboxamide.

Field-Proven Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a robust and scalable method for synthesizing the title compound.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add isonicotinic acid (1.0 eq) and suspend it in anhydrous DCM. Carefully add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 2-3 hours until the solution becomes clear. The completion of the reaction signifies the formation of isonicotinoyl chloride.

  • Work-up (Activation): Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude isonicotinoyl chloride hydrochloride is typically used directly in the next step without further purification.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

  • Reaction: Add the benzylamine/triethylamine solution dropwise to the stirring acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzylpyridine-4-carboxamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford a pure white solid.

Applications in Medicinal Chemistry & Drug Discovery

The N-benzylpyridine-4-carboxamide scaffold is a gateway to a diverse range of biologically active molecules. Its value lies in the strategic combination of its three key components, each of which can be modified to tune the final compound's properties.

Strategic Importance of Structural Moieties
  • Pyridine Ring: Acts as a key pharmacophoric element. Its nitrogen atom is a hydrogen bond acceptor, crucial for anchoring the molecule in the active site of target proteins. The ring's aromaticity allows for π-π stacking interactions. Furthermore, its relative metabolic stability and ability to improve solubility make it a frequent choice in drug design.[7] Bioisosteric replacement of the pyridine ring with other heterocycles or even saturated rings like 3-azabicyclo[3.1.1]heptane is a common strategy to modulate physicochemical properties.[8][9]

  • Carboxamide Linker: This planar and rigid group provides a stable connection between the two aromatic rings, restricting conformational flexibility. This pre-organization can lead to higher binding affinity by reducing the entropic penalty upon binding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor, providing critical interaction points.

  • Benzyl Group: This is the primary site for diversification. By introducing substituents onto the phenyl ring, medicinal chemists can systematically probe the structure-activity relationship (SAR). Modifications here can influence lipophilicity, electronic distribution, and steric bulk, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile (ADME).[10]

Therapeutic Areas of Interest

The versatility of the N-benzylpyridine-4-carboxamide scaffold has led to its exploration in multiple therapeutic areas.

Therapeutic AreaMechanism/TargetKey Insights
Oncology Inhibition of chemokine production, EGFR Tyrosine Kinase inhibition, USP1/UAF1 inhibition.[2][11][12]The core scaffold has shown intrinsic anticancer properties.[2] Derivatives have been designed to target specific cancer-related enzymes like EGFR kinase and the deubiquitinase complex USP1/UAF1, demonstrating the scaffold's utility in targeted therapy.[11][12]
Inflammatory Diseases Inhibition of pro-inflammatory cytokines (e.g., TNF-α), NF-κB pathway inhibition.[2][13]N-benzylpyridine-4-carboxamide inhibits the production of chemokines, which are key mediators in inflammation.[2] The broader class of benzamides and nicotinamides is known to suppress the NF-κB transcription factor, a central regulator of the inflammatory response.[13]
Infectious Diseases Antimycobacterial activity.The related pyrazine- and pyridine-carboxamide structures are central to major antitubercular drugs like Pyrazinamide and Isoniazid.[14] This structural homology makes N-benzylpyridine-4-carboxamide derivatives promising candidates for developing new agents against Mycobacterium tuberculosis.[14]
Neuropathic Conditions Blockade of 5HT3A or NMDA receptors.[1]The compound has been shown to interact with key receptors involved in neuropathic pain and other neurological disorders, opening avenues for CNS drug development.[1]
Structure-Activity Relationship (SAR) Insights

Studies on N-benzylpyrazine-2-carboxamides, a closely related class of compounds, provide valuable insights into the SAR of N-benzylpyridine-4-carboxamides.[14]

  • Substituents on the Benzyl Ring: The nature and position of substituents are critical. For instance, in antimycobacterial screening, 4-methoxy and 3-trifluoromethyl groups on the benzyl ring were found to be highly favorable for activity.[14] This highlights the interplay between electronic effects and lipophilicity in determining potency.

  • Lipophilicity: While there isn't always a direct correlation, optimizing the lipophilicity (logP) is crucial for balancing potency with desirable pharmacokinetic properties like cell permeability and metabolic stability. Highly lipophilic compounds can sometimes exhibit higher activity but may suffer from poor solubility or rapid metabolism.[14]

  • Substitutions on the Heterocyclic Ring: Modifications to the pyridine ring itself, such as the addition of chlorine or alkyl groups, can significantly impact biological activity, often by influencing how the molecule fits into a target's binding pocket.[14]

SAR Visualization

G cluster_0 Structure-Activity Relationship Hotspots Structure Mod2 Hydrogen bond acceptor. Key for target anchoring. Can be replaced (bioisosteres) to alter solubility & pKa. Structure->Mod2 Pyridine Ring Mod3 Rigid linker. Provides H-bond donor (N-H) and acceptor (C=O). Maintains optimal orientation. Structure->Mod3 Amide Linker Mod1 Primary site for diversification. Substituents (X, Y, Z) modulate: - Lipophilicity (logP) - Electronic effects - Steric bulk Mod1->Structure Benzyl Moiety

Caption: Key regions of the N-benzylpyridine-4-carboxamide scaffold for SAR studies.

Note: The DOT script above requires an image file named "N-benzylpyridine-4-carboxamide_structure.png" to render the chemical structure. A placeholder is used here.

Conclusion: A Privileged Scaffold with a Promising Future

N-benzylpyridine-4-carboxamide has firmly established itself as a synthetic building block of significant value in drug discovery. Its straightforward and scalable synthesis, combined with its three-point diversity potential (the pyridine ring, the amide linker, and the benzyl group), provides a robust platform for generating extensive chemical libraries. The demonstrated efficacy of its derivatives across oncology, inflammation, and infectious diseases underscores its status as a privileged scaffold.

For medicinal chemists and drug development professionals, N-benzylpyridine-4-carboxamide represents not just a starting material, but a strategic tool. By applying principles of rational drug design and understanding the nuanced structure-activity relationships, this versatile core can be elaborated into novel clinical candidates with tailored potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space is poised to yield the next generation of innovative therapeutics.

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  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of . Sciforum. [Link]

  • Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines . ResearchGate. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives . MDPI. [Link]

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N-Benzylpyridine-4-carboxamide: A Scoping Guide for a Promising Isonicotinamide-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Therapeutic Promise of the Isonicotinamide Scaffold

The pyridine-4-carboxamide, or isonicotinamide, scaffold is a privileged structure in medicinal chemistry, forming the core of several established therapeutic agents. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel drug candidates. This guide focuses on a specific derivative, N-benzylpyridine-4-carboxamide, and explores its potential as a therapeutic agent, drawing upon the broader understanding of related isonicotinamide compounds while highlighting the specific, albeit currently limited, knowledge of this particular molecule. This document is intended for researchers and drug development professionals, providing a comprehensive overview of the existing data and a roadmap for future investigations.

Molecular Profile of N-Benzylpyridine-4-carboxamide

N-benzylpyridine-4-carboxamide is a synthetic compound featuring a central pyridine ring with a carboxamide linker to a benzyl group at the 4-position.[1] This structural arrangement confers a combination of rigidity from the aromatic systems and flexibility from the methylene linker and amide bond, allowing for potential interactions with a variety of biological targets.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol [2]
CAS Number 6320-63-4[2]
Synonyms N-benzylisonicotinamide, Isonicotinic acid benzylamide[2]

Synthesis and Characterization

The synthesis of N-benzylpyridine-4-carboxamide is conceptually straightforward, typically involving the amidation of isonicotinic acid or its activated derivatives with benzylamine.

Synthesis_of_N-benzylpyridine-4-carboxamide Isonicotinic_acid Isonicotinic Acid Activation Activation (e.g., SOCl₂, DCC) Isonicotinic_acid->Activation Isonicotinoyl_chloride Isonicotinoyl Chloride (or other activated ester) Activation->Isonicotinoyl_chloride Amidation Amidation Isonicotinoyl_chloride->Amidation Benzylamine Benzylamine Benzylamine->Amidation Final_Product N-benzylpyridine-4-carboxamide Amidation->Final_Product

A generalized synthetic workflow for N-benzylpyridine-4-carboxamide.
Detailed Synthetic Protocol: Amide Coupling
  • Materials: Isonicotinic acid, thionyl chloride (or a carbodiimide coupling agent like DCC), benzylamine, an appropriate solvent (e.g., DMF or DCM), and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Step 1: Activation of Isonicotinic Acid. In a round-bottom flask, suspend isonicotinic acid in an excess of thionyl chloride and reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain isonicotinoyl chloride hydrochloride.

  • Step 2: Amidation. Dissolve the isonicotinoyl chloride hydrochloride in a dry aprotic solvent such as DCM under an inert atmosphere. Cool the solution to 0°C. In a separate flask, dissolve benzylamine and a slight excess of a non-nucleophilic base in the same solvent. Add the benzylamine solution dropwise to the cooled isonicotinoyl chloride solution.

  • Step 3: Work-up and Purification. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Preclinical Assessment: Biological Activities and Therapeutic Potential

N-benzylpyridine-4-carboxamide has been reported to possess anti-inflammatory, anticancer, and neuropathic properties.[1] However, detailed mechanistic studies and in vivo data for this specific compound are not extensively available in peer-reviewed literature. Much of the understanding of its potential is extrapolated from studies on related nicotinamide and isonicotinamide derivatives.

Anti-inflammatory Activity

The primary reported anti-inflammatory mechanism for N-benzylpyridine-4-carboxamide is the inhibition of chemokine production.[1] Chemokines are critical signaling proteins that orchestrate the migration of immune cells to sites of inflammation. By inhibiting their production, N-benzylpyridine-4-carboxamide could potentially dampen the inflammatory cascade.

While the precise molecular targets for N-benzylpyridine-4-carboxamide remain to be elucidated, studies on the parent molecule, nicotinamide, have shown potent inhibitory effects on several key inflammatory mediators:

  • Nuclear Factor-kappa B (NF-κB): Nicotinamide has been demonstrated to inhibit the NF-κB signaling pathway.[3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

  • Tumor Necrosis Factor-alpha (TNF-α): Nicotinamide can suppress the production of TNF-α, a pivotal pro-inflammatory cytokine.[3][4]

  • Cyclooxygenase-2 (COX-2): Nicotinamide has also been shown to reduce the expression of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[3]

Anti_inflammatory_Pathway cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Chemokines IL-8 Gene_Expression->Chemokines Enzymes COX-2 Gene_Expression->Enzymes Inflammation Inflammation Cytokines->Inflammation Chemokines->Inflammation Enzymes->Inflammation NBPC N-benzylpyridine- 4-carboxamide (Proposed) NBPC->IKK inhibition? NBPC->NFkB inhibition? NBPC->Chemokines inhibition [2]

Proposed anti-inflammatory mechanism of N-benzylpyridine-4-carboxamide.
Anticancer Activity

The anticancer potential of N-benzylpyridine-4-carboxamide is suggested in some sources, but specific data on its cytotoxicity against cancer cell lines (e.g., IC50 values) are lacking in the public domain.[1] However, the isonicotinamide scaffold is present in compounds with demonstrated anticancer activity. For instance, certain nicotinamide derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in tumor angiogenesis.[6] The inhibition of the NF-κB pathway, as discussed above, is also a well-established strategy in cancer therapy, as NF-κB plays a crucial role in cancer cell survival, proliferation, and metastasis.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of N-benzylpyridine-4-carboxamide for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neuropathic Properties

There are claims of N-benzylpyridine-4-carboxamide acting as a blocker of 5HT3A or NMDA receptors, which could be relevant for its potential neuropathic effects.[1] However, these claims require substantial experimental validation.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR study for N-benzylpyridine-4-carboxamide is not available, insights can be drawn from related compound series. For instance, in a series of substituted N-benzylpyrazine-2-carboxamides, substitutions on the benzyl ring were found to significantly influence antimycobacterial activity.[8] This suggests that modifications to the benzyl moiety of N-benzylpyridine-4-carboxamide could be a fruitful avenue for optimizing its biological activity.

Pharmacokinetics and Safety Profile: A Knowledge Gap

A critical aspect of drug development is the understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile. Currently, there is a significant lack of publicly available data on the pharmacokinetics and toxicology of N-benzylpyridine-4-carboxamide.

Future Directions for Preclinical Development:

  • In Vitro ADME Assays:

    • Solubility: Determine the aqueous solubility at different pH values.

    • Permeability: Assess permeability using Caco-2 or PAMPA assays.

    • Metabolic Stability: Evaluate stability in liver microsomes and plasma.

    • CYP Inhibition: Screen for inhibition of major cytochrome P450 enzymes.

  • In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rodents) to determine key parameters such as bioavailability, half-life, and clearance.

  • Toxicity Studies:

    • In Vitro Cytotoxicity: Assess cytotoxicity against normal human cell lines.

    • In Vivo Acute Toxicity: Determine the LD50 in animal models.

Conclusion and Future Outlook

N-benzylpyridine-4-carboxamide represents a promising, yet underexplored, drug candidate. Its isonicotinamide core and reported anti-inflammatory and anticancer activities warrant further investigation. However, the current body of evidence is largely preliminary and lacks the detailed mechanistic and in vivo data necessary for progression into clinical development.

The immediate priorities for advancing this compound should be:

  • Elucidation of the Mechanism of Action: Rigorous investigation into its molecular targets and its effects on key signaling pathways such as NF-κB is essential.

  • Quantitative Biological Profiling: Determination of IC50/EC50 values against a panel of relevant cancer cell lines and in models of inflammation.

  • In Vivo Proof-of-Concept: Demonstration of efficacy in relevant animal models of inflammation and cancer.

  • Comprehensive ADME and Toxicology Profiling: A thorough assessment of its drug-like properties and safety.

By systematically addressing these knowledge gaps, the true therapeutic potential of N-benzylpyridine-4-carboxamide can be unlocked, potentially leading to the development of a novel therapeutic agent for inflammatory diseases and cancer.

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Technical Guide: The Anticancer Potential of N-benzylpyridine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Scaffold of Therapeutic Promise

In the landscape of modern oncology, the quest for novel chemical entities that exhibit high efficacy and target selectivity remains a paramount objective. The N-benzylpyridine-4-carboxamide core structure, a seemingly simple yet versatile scaffold, has emerged as a focal point of significant interest for researchers and drug development professionals. This is not by accident. Its synthetic tractability, coupled with the ability to interact with a diverse range of oncogenic targets, positions it as a privileged scaffold in medicinal chemistry.[1][2] This guide provides an in-depth technical exploration of N-benzylpyridine-4-carboxamide derivatives, moving beyond a mere survey of the field to offer a granular analysis of their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their anticancer effects. We will dissect the causality behind experimental designs and present validated protocols, offering a robust framework for research and development in this promising area.

Rational Design and Synthesis: Forging the Therapeutic Arsenal

The elegance of the N-benzylpyridine-4-carboxamide scaffold lies in its straightforward yet highly modular synthetic accessibility. The core synthesis is rooted in a fundamental amidation reaction, which allows for the systematic and efficient generation of a diverse chemical library. This modularity is the cornerstone of effective structure-activity relationship (SAR) studies.

Core Synthetic Strategy: Amide Bond Formation

The principal reaction involves the coupling of a pyridine-4-carboxylic acid (isonicotinic acid) derivative with a substituted benzylamine. The causality behind the choice of coupling agent is critical for ensuring high yield and purity, minimizing side reactions, and preserving sensitive functional groups that may be present on either precursor.

A common and reliable method involves the activation of the carboxylic acid using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of the requisite benzylamine in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a self-validating system for synthesizing a library of derivatives, with built-in checkpoints for reaction monitoring and purification.

  • Carboxylic Acid Activation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes. Rationale: This pre-activation step ensures the complete formation of the highly reactive O-acylisourea intermediate, maximizing the efficiency of the subsequent amidation.

    • Monitor activation via Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the methyl ester.

  • Amidation:

    • To the activated mixture, add the desired substituted benzylamine (1.05 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight. Rationale: Overnight stirring ensures the reaction proceeds to completion, which is particularly important for less reactive or sterically hindered amines.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize the acidic components.

    • Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

    • Wash the combined organic layers sequentially with water and brine. Rationale: These washes remove residual DMF and inorganic salts, simplifying the final purification step.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel. Rationale: Chromatography provides the final, pure compound, the integrity of which is essential for accurate biological evaluation.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Analysis Pyridine-4-Carboxylic_Acid Pyridine-4-Carboxylic_Acid Activated_Ester Activated_Ester Pyridine-4-Carboxylic_Acid->Activated_Ester DMF, RT, 30 min HATU_DIPEA HATU_DIPEA HATU_DIPEA->Activated_Ester Final_Product N-benzylpyridine-4- carboxamide Derivative Activated_Ester->Final_Product DMF, RT, Overnight Substituted_Benzylamine Substituted_Benzylamine Substituted_Benzylamine->Final_Product Workup Aqueous Work-up Final_Product->Workup Purification Column Chromatography Workup->Purification Analysis NMR, HRMS Purification->Analysis

General Synthetic Workflow for N-benzylpyridine-4-carboxamide Derivatives.

In Vitro Anticancer Efficacy: Cellular Viability and Cytotoxicity

The initial evaluation of any potential anticancer agent relies on robust and reproducible in vitro assays. For N-benzylpyridine-4-carboxamide derivatives, cytotoxicity has been demonstrated across a panel of human cancer cell lines, including those derived from renal, colon, breast, and cervical cancers.[3]

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase at the time of drug exposure, providing a standardized baseline.

  • Compound Treatment:

    • Prepare a serial dilution of the N-benzylpyridine-4-carboxamide derivatives in culture medium. A typical concentration range spans from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours. Rationale: A 72-hour incubation period is often sufficient to observe the effects of compounds that may act at different stages of the cell cycle.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Rationale: This allows sufficient time for viable cells to reduce the MTT to formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Summary of In Vitro Cytotoxicity Data

The following table summarizes representative IC₅₀ values for various carboxamide derivatives, demonstrating the breadth of activity and the differential sensitivity of cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro-thiadiazole-carboxamideRenal (RXF393)7.01 ± 0.39[4][5]
Spiro-thiadiazole-carboxamideMelanoma (LOX IMVI)9.55 ± 0.51[4][5]
Spiro-thiadiazole-carboxamideColon (HT29)24.3 ± 1.29[4][5]
Pyrrol-benzenesulfonamideColon (HCT-116)3[3]
Pyrrol-benzenesulfonamideBreast (MCF-7)5[3]
Pyrrol-benzenesulfonamideCervical (HeLa)7[3]
Indole-2-carboxamide (Cpd. 10)Colon (HCT-116)1.01[6]
Indole-2-carboxamide (Cpd. 12)Leukemia (K-562)0.33[6]

Note: The table includes data from structurally related carboxamide derivatives to illustrate the broader potential of this chemical class.

Unraveling the Mechanisms of Action (MOA)

The anticancer activity of N-benzylpyridine-4-carboxamide derivatives is not attributed to a single, universal mechanism. Instead, this scaffold appears to be a versatile pharmacophore capable of interacting with multiple, distinct oncogenic targets, often dictated by the specific substitution patterns on the benzyl and pyridine rings.

Primary Target: Tubulin Polymerization Inhibition

A prominent and well-documented MOA for structurally related N-benzylbenzamides is the inhibition of tubulin polymerization.[7] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[7] This interference is catastrophic for rapidly dividing cancer cells, as it leads to the collapse of the mitotic spindle, triggering M-phase cell cycle arrest and subsequent apoptosis.[8][9]

G Derivative N-benzylpyridine-4- carboxamide Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Prevents Apoptosis Apoptosis Arrest->Apoptosis Induces

MOA: Inhibition of Tubulin Polymerization.
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

The carboxamide moiety is a key feature in many known HDAC inhibitors.[10] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes like p21.[11] N-benzylpyridine-4-carboxamide derivatives can be designed to fit the canonical pharmacophore model of an HDAC inhibitor, which consists of:

  • Zinc-Binding Group (ZBG): The carboxamide itself can coordinate with the zinc ion in the HDAC active site.

  • Linker: The pyridine ring can serve as a rigid linker.

  • Cap Group: The substituted benzyl group interacts with the surface of the enzyme, providing affinity and selectivity.

Inhibition of HDACs restores histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.[12][13]

Other Key Mechanisms
  • Carbonic Anhydrase (CA) Inhibition: Certain derivatives have shown selective inhibition of tumor-associated CA isoforms IX and XII.[4][5] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition disrupts the tumor microenvironment, leading to cell death.

  • Induction of Cell Cycle Arrest and Apoptosis: Regardless of the primary upstream target, a common downstream consequence of effective anticancer agents is the induction of programmed cell death (apoptosis) and cell cycle arrest. Flow cytometry analysis has confirmed that related compounds can induce arrest at the G1[4][5] or G2/M phase[3] of the cell cycle.

G Cell_Culture Treat Cancer Cells with Derivative Harvest Harvest & Fix Cells Cell_Culture->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Analyze via Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Population in G1, S, G2/M Phases Flow_Cytometry->Data_Analysis Result Identify Cell Cycle Arrest Data_Analysis->Result

Experimental Workflow for Cell Cycle Analysis.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

Systematic modification of the N-benzylpyridine-4-carboxamide scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

  • The Benzyl 'Cap' Group: The nature and position of substituents on the benzyl ring are critical determinants of potency. Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), have been shown to enhance cytotoxic effects in some related scaffolds.[14] This suggests that modulating the electronic properties and steric bulk of this region can optimize interactions with the target protein, be it tubulin's hydrophobic pocket or the surface rim of an HDAC enzyme.

  • The Pyridine 'Linker': While less explored, modification of the pyridine ring itself (e.g., introducing substituents or altering the nitrogen position) could fine-tune the compound's geometry and physicochemical properties, such as solubility and cell permeability.

  • Linker Length (for HDACi): In derivatives designed as HDAC inhibitors, the length and rigidity of the linker element are paramount. Studies on related acridone carboxamides have shown that linkers with five or six methylene units are optimal for potent HDAC1 inhibition, while shorter linkers or the absence of a linker completely abolish activity.[10]

Preclinical Advancement: In Vivo Validation

The successful translation of in vitro findings into a viable clinical candidate necessitates rigorous in vivo testing. Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.[15]

Xenograft Tumor Models

A standard and widely used preclinical model is the subcutaneous xenograft mouse model.[15]

  • Cell Implantation: Human cancer cells (e.g., HCT-116, MCF-7) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. The N-benzylpyridine-4-carboxamide derivative is administered via a clinically relevant route (e.g., intravenous, oral).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised for further analysis (e.g., histology, biomarker analysis).

The primary outcome of such a study is the determination of tumor growth inhibition (TGI). Importantly, some carboxamide derivatives have demonstrated lower toxicity to normal cells compared to standard chemotherapeutics like doxorubicin, highlighting a potentially favorable therapeutic window.[4][5]

Conclusion and Future Horizons

N-benzylpyridine-4-carboxamide derivatives represent a highly promising and therapeutically versatile class of compounds in the anticancer drug discovery pipeline. Their synthetic accessibility allows for extensive chemical exploration, and their ability to engage with multiple critical oncogenic targets—including tubulin, HDACs, and carbonic anhydrases—provides a rich foundation for the development of novel cancer therapeutics.

Future research should focus on:

  • Target Deconvolution: Precisely identifying the primary target for the most potent derivatives to enable mechanism-driven optimization.

  • Isoform Selectivity: For mechanisms like HDAC inhibition, designing derivatives with high selectivity for specific HDAC isoforms implicated in particular cancers could significantly improve efficacy and reduce off-target toxicity.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other drug-like properties.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies.

By leveraging the principles of rational drug design and rigorous biological validation outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the N-benzylpyridine-4-carboxamide scaffold.

References

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. National Institutes of Health (NIH).
  • N-Benzylpyridine-4-carboxamide | 6320-63-4 | GAA32063. Biosynth.
  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry.
  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI.
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry.
  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. MDPI.
  • N-benzylpyridine-4-carboxamide. CymitQuimica.
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH).
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. ResearchGate.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health (NIH).
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
  • Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. National Institutes of Health (NIH).
  • In vivo screening models of anticancer drugs. Tel Aviv University.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed.
  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore.
  • Medicinal chemistry advances in targeting class I histone deacetylases. Exploratory Target Antitumor Therapy.

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Methodological & Application

N-Benzylpyridine-4-carboxamide: A Potent Acetylcholinesterase Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on N-benzylpyridine-4-carboxamide, a compound of significant interest as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, primarily by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] This guide details the rationale behind its mechanism of action, provides validated protocols for its synthesis and characterization, and offers step-by-step instructions for in vitro and in silico evaluation of its AChE inhibitory activity. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure technical accuracy and reproducibility.

Introduction: The Significance of Acetylcholinesterase Inhibition

Neurodegenerative diseases, most notably Alzheimer's disease, are characterized by a progressive decline in cognitive function. A key pathological hallmark of Alzheimer's is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal.[1][2] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[2]

The N-benzylpyridinium moiety is a well-established pharmacophore for potent AChE inhibitors.[3] N-benzylpyridine-4-carboxamide and its derivatives have emerged as a promising class of compounds for the development of new therapeutic agents against neurodegenerative diseases.[3][4] This guide will provide the necessary protocols to synthesize, characterize, and evaluate the AChE inhibitory potential of N-benzylpyridine-4-carboxamide.

Mechanism of Action: A Dual Binding Site Inhibitor

Computational docking studies and the analysis of structurally related compounds suggest that N-benzylpyridine-4-carboxamide and its derivatives likely act as dual binding site inhibitors of AChE. The AChE enzyme possesses a narrow, deep gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.

The positively charged pyridinium nitrogen of the molecule is proposed to interact with the anionic subsite of the CAS, mimicking the quaternary ammonium group of the natural substrate, acetylcholine. The benzyl group can then establish hydrophobic interactions within the active site gorge, while the carboxamide linker can form crucial hydrogen bonds, further stabilizing the inhibitor-enzyme complex. Furthermore, the aromatic rings can engage in π-π stacking interactions with aromatic residues in the PAS. This dual-site interaction can effectively block the entry of acetylcholine to the active site and may also interfere with the role of the PAS in amyloid-β peptide aggregation, a key pathological process in Alzheimer's disease. Kinetic studies of similar compounds have often revealed a mixed-type inhibition pattern, which is consistent with binding to both the free enzyme and the enzyme-substrate complex.[5]

AChE_Inhibition_Mechanism cluster_AChE Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (π-π stacking) CAS Catalytic Active Site (CAS) (Anionic Subsite) Inhibitor N-benzylpyridine-4-carboxamide Inhibitor->PAS Benzyl group interaction Inhibitor->CAS Pyridinium ion interaction

Caption: Proposed dual binding mechanism of N-benzylpyridine-4-carboxamide with AChE.

Synthesis and Characterization of N-Benzylpyridine-4-carboxamide

This section provides a detailed protocol for the synthesis of N-benzylpyridine-4-carboxamide from isonicotinic acid and benzylamine.

Materials and Reagents
  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, etc.)

Synthesis Protocol

Step 1: Formation of Isonicotinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude isonicotinoyl chloride hydrochloride is a solid and can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude isonicotinoyl chloride hydrochloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the benzylamine solution to 0°C in an ice bath.

  • Slowly add the isonicotinoyl chloride solution dropwise to the benzylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-benzylpyridine-4-carboxamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-benzylpyridine-4-carboxamide as a solid.

Characterization

The identity and purity of the synthesized N-benzylpyridine-4-carboxamide should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[6][7][8] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[8][9]

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • N-benzylpyridine-4-carboxamide (test inhibitor)

  • Donepezil or Tacrine (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme batch.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.[9]

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light at 4°C.[9]

  • Inhibitor Stock Solutions: Dissolve N-benzylpyridine-4-carboxamide and the positive control in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

Assay Protocol
  • Set up the 96-well plate as follows:

    • Blank: 150 µL Phosphate Buffer + 25 µL ATCI

    • Control (100% activity): 125 µL Phosphate Buffer + 25 µL AChE Solution

    • Inhibitor Wells: 125 µL of each inhibitor dilution + 25 µL AChE Solution

  • Add 50 µL of DTNB solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.[8]

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[8]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the control well.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis of the dose-response curve.

Kinetic Analysis of AChE Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed by measuring the reaction rates at different substrate and inhibitor concentrations.

Protocol
  • Prepare a range of ATCI concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

  • For each ATCI concentration, perform the AChE inhibition assay with at least two different fixed concentrations of N-benzylpyridine-4-carboxamide (e.g., IC₂₅ and IC₅₀).

  • Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

Data Analysis: Lineweaver-Burk Plot
  • Calculate the reciprocal of the reaction rates (1/V) and the reciprocal of the substrate concentrations (1/[S]).

  • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.[10][11][12]

  • Analyze the plot to determine the type of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

Lineweaver_Burk_Plot cluster_lines Inhibition Types y_axis 1/V y_axis->plot_area x_axis 1/[S] plot_area->x_axis no_inhibitor No Inhibitor plot_area->no_inhibitor competitive Competitive plot_area->competitive noncompetitive Non-competitive plot_area->noncompetitive uncompetitive Uncompetitive plot_area->uncompetitive

Caption: Representative Lineweaver-Burk plots for different types of enzyme inhibition.

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[13] This can provide valuable insights into the molecular interactions driving the inhibitory activity of N-benzylpyridine-4-carboxamide.

Software and Resources
  • AutoDock Vina: A widely used open-source program for molecular docking.[3][13][14]

  • MGLTools (including AutoDockTools - ADT): For preparing protein and ligand files.[13]

  • Protein Data Bank (PDB): To obtain the 3D structure of human AChE (e.g., PDB ID: 4EY7).

  • PyMOL or Chimera: For visualization of docking results.[14]

Docking Protocol

Step 1: Ligand Preparation

  • Draw the 3D structure of N-benzylpyridine-4-carboxamide using a chemical drawing software and save it in a suitable format (e.g., .mol or .sdf).

  • Use ADT to add polar hydrogens, compute Gasteiger charges, and save the ligand in the .pdbqt format.

Step 2: Receptor Preparation

  • Download the crystal structure of human AChE from the PDB.

  • Use ADT to remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens and assign Kollman charges to the protein.

  • Save the prepared receptor in the .pdbqt format.

Step 3: Grid Box Definition

  • In ADT, define the search space (grid box) to encompass the active site gorge of AChE. The center and dimensions of the grid box should be large enough to allow the ligand to move freely within the binding site.

Step 4: Running AutoDock Vina

  • Create a configuration file specifying the paths to the prepared ligand and receptor files, and the grid box parameters.

  • Run AutoDock Vina from the command line. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Step 5: Analysis of Results

  • Visualize the docking results using PyMOL or Chimera.[14]

  • Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between N-benzylpyridine-4-carboxamide and the amino acid residues of AChE.

In Vivo Evaluation: A General Outlook

While this guide focuses on in vitro and in silico methods, the ultimate validation of a potential therapeutic agent requires in vivo studies. A common approach involves using animal models of Alzheimer's disease. For instance, a transgenic Drosophila melanogaster model expressing human amyloid-β peptides can be utilized to assess the efficacy of N-benzylpyridine-4-carboxamide.[15][16]

Key parameters to evaluate in such models include:

  • Behavioral Assays: To assess improvements in learning, memory, and locomotor function.

  • Lifespan Analysis: To determine any effects on survival.

  • Histological Analysis: To examine the reduction of amyloid plaques in the brain.

  • Biochemical Assays: To measure AChE activity in brain homogenates.

These studies are crucial for establishing the preclinical efficacy and safety profile of N-benzylpyridine-4-carboxamide.

Conclusion

N-benzylpyridine-4-carboxamide represents a promising scaffold for the development of novel acetylcholinesterase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in silico evaluation of this compound and its analogs. By understanding its mechanism of action and inhibitory potency, researchers can further optimize its structure to develop more effective therapeutic agents for the treatment of neurodegenerative diseases like Alzheimer's.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & pharmaceutical bulletin, 18(8), 1145–1147.
  • Jiang, T., Zhang, Y., Chen, Z., Perry, G., Zhu, X., & Wang, X. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Neuroscience, 15, 691222.
  • Riley, D. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 547-564.
  • AK Lectures. (2022, March 13). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]

  • Kuchar, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2544-2557.
  • Greig, N. H., et al. (2022). In Silico and Ex Vivo Analyses of the Inhibitory Action of the Alzheimer Drug Posiphen and Primary Metabolites with Human Acetyl- and Butyrylcholinesterase Enzymes.
  • Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • Janssen, P. A. J., & Eddy, N. B. (1960). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of Medicinal and Pharmaceutical Chemistry, 2(1), 31-45.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Rodrigues, F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • Wang, X., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 547-564.
  • LearnChemE. (2024, June 19). Lineweaver-Burke plots for Michaelis Menten Enzyme Kinetics. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Retrieved from [Link]

  • Wiciński, M., et al. (2020). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 21(5), 1817.
  • National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. Retrieved from [Link]

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experimental protocols using N-benzylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-benzylpyridine-4-carboxamide (N-BPC), also known as N-benzylisonicotinamide, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural homology to Nicotinamide (Vitamin B3) makes it a critical fragment for developing inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and a versatile building block for fragment-based drug discovery (FBDD) targeting chemokine modulation. This guide provides validated protocols for its chemical synthesis, solid-state polymorphism screening, and biological evaluation via enzymatic assays.

Part 1: Chemical Synthesis & Purification Strategy

Objective: Efficient synthesis of high-purity N-BPC (>98%) suitable for crystallographic and biological screening.

Mechanism & Rationale: Direct amidation of isonicotinic acid is kinetically sluggish. We utilize an acid chloride activation pathway. Thionyl chloride (


) converts isonicotinic acid to the highly electrophilic isonicotinoyl chloride, which undergoes rapid nucleophilic attack by benzylamine. This method is preferred over coupling reagents (e.g., EDC/HOBt) for this specific scaffold to avoid urea byproducts that complicate crystallization.
Protocol 1.1: Acid Chloride Activation Synthesis

Reagents:

  • Isonicotinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)[4]
    
  • Benzylamine (1.0 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Solvents: Dry Toluene (Reaction A), Dry Dichloromethane (DCM) (Reaction B).

Step-by-Step Methodology:

  • Activation: Suspend isonicotinic acid (10 mmol) in dry toluene (20 mL) in a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Chlorination: Add

    
     (15 mmol) dropwise. Heat to reflux (110°C) for 2 hours. The suspension will clear as the acid chloride forms.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Critical: Co-evaporate with dry toluene (2x) to remove all traces of 
    
    
    
    , which would otherwise char the amine in the next step.
  • Amidation: Dissolve the crude acyl chloride residue in dry DCM (15 mL). Cool to 0°C.

  • Addition: Slowly add a solution of benzylamine (10 mmol) and

    
     (11 mmol) in DCM (10 mL) over 20 minutes. The exotherm must be controlled to prevent impurity formation.
    
  • Workup: Warm to room temperature (RT) and stir for 1 hour. Wash the organic layer with saturated

    
     (2 x 20 mL) to remove unreacted acid, followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield colorless needles.
    

Data Summary: Synthesis Parameters

ParameterSpecificationObservation/Note
Yield 85 - 92%High efficiency route.
Appearance White/Colorless NeedlesDiscoloration indicates oxidation of amine.
Melting Point 84 - 86°CSharp range indicates high purity.[1]
Mass Spec (ESI) [M+H]+ = 213.2 m/zConsistent with

.

Part 2: Solid-State Engineering (Polymorphism)

Objective: To generate single crystals suitable for X-ray diffraction (XRD) and identify stable polymorphs. N-BPC forms intermolecular hydrogen bond networks (Amide N-H ...[1] N Pyridine) that are sensitive to solvent polarity.

Protocol 2.1: Slow Evaporation Crystallization

Rationale: Rapid precipitation often yields amorphous powder. Slow evaporation allows the molecules to organize into their thermodynamically preferred lattice structure. We compare a protic solvent (Ethanol) vs. an aprotic solvent (Acetone) to probe hydrogen bonding donors.

Workflow:

  • Preparation: Prepare two saturated solutions of N-BPC (50 mg) in:

    • Vial A: Ethanol (2 mL)

    • Vial B: Acetone (3 mL)

  • Filtration: Filter both solutions through a 0.45 µm PTFE syringe filter into clean scintillation vials to remove nucleation sites (dust).

  • Evaporation: Cover vials with Parafilm and poke 3 small holes with a needle. Store at 20°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48-72 hours.

    • Ethanol:[1][5][6] Likely to yield block-like structures (solvated forms possible).[1]

    • Acetone:[1][4] Likely to yield needles/prisms (anhydrous forms).

Visualization: Synthesis & Crystallization Workflow

SynthesisWorkflow Start Isonicotinic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Isonicotinoyl Chloride (Transient Intermediate) Step1->Inter - SO2, - HCl Step2 Amidation (+ Benzylamine, 0°C) Inter->Step2 Crude Crude N-BPC Step2->Crude Nucleophilic Acyl Substitution Purify Recrystallization (EtOH/H2O) Crude->Purify Crystal Single Crystal Growth (Slow Evaporation) Purify->Crystal Polymorph Screening

Figure 1: Step-by-step reaction pathway from starting material to single-crystal isolation.[1]

Part 3: Biological Evaluation (NAMPT Inhibition)

Objective: Evaluate N-BPC as a competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).

Scientific Context: NAMPT catalyzes the condensation of Nicotinamide (NAM) with Phosphoribosyl pyrophosphate (PRPP) to form Nicotinamide Mononucleotide (NMN). Because N-BPC contains the pyridine-carboxamide core but possesses a bulky benzyl group on the amide nitrogen, it acts as a structural mimic that can occupy the NAM binding pocket but cannot be ribosylated, effectively inhibiting the enzyme.

Protocol 3.1: Coupled Fluorescence Assay

Assay Principle: We cannot detect NMN directly with high sensitivity. We use a coupled system:

  • NAMPT Reaction: NAM + PRPP

    
     NMN
    
  • Coupling 1 (NMNAT): NMN + ATP

    
     NAD+
    
  • Coupling 2 (ADH): NAD+ + Ethanol

    
     NADH + Acetaldehyde
    
  • Detection: NADH fluorescence (Ex 340nm / Em 460nm).

Reagents:

  • Recombinant human NAMPT (10 nM final).

  • Substrates: NAM (50 µM), PRPP (20 µM).

  • Coupling Mix: NMNAT1, Alcohol Dehydrogenase (ADH), Ethanol (2%), ATP (1 mM).

  • Test Compound: N-BPC (Dissolved in DMSO).[1]

Procedure:

  • Plating: In a black 384-well plate, add 5 µL of N-BPC (variable concentration serially diluted in assay buffer).

  • Enzyme Addition: Add 10 µL of NAMPT enzyme solution. Incubate 15 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Substrate Mix (NAM + PRPP + ATP).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Development: Add 25 µL of Detection Mix (NMNAT1, ADH, Ethanol).

  • Readout: Measure fluorescence kinetics over 30 minutes. The slope of NADH production correlates to NAMPT activity.

Self-Validating Control System:

  • Positive Control: FK866 (Known potent NAMPT inhibitor,

    
     nM).
    
  • Negative Control: DMSO only (0% inhibition).

  • Interference Check: Run the detection step (Step 5) with exogenous NMN and the test compound. If N-BPC inhibits this step, it is a false positive (inhibiting the coupling enzymes, not NAMPT).

Visualization: NAMPT Coupled Assay Logic

NAMPT_Assay NAM Nicotinamide (Substrate) NAMPT NAMPT (Target Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT Inhibitor N-BPC (Test Compound) Inhibitor->NAMPT Blocks NMN NMN NAMPT->NMN NMNAT NMNAT1 (Coupling 1) NAD NAD+ NMNAT->NAD ADH ADH (Coupling 2) NADH NADH (Fluorescent Signal) ADH->NADH NMN->NMNAT + ATP NAD->ADH + Ethanol

Figure 2: Coupled enzymatic cascade for detecting NAMPT inhibition.[1] N-BPC competes with Nicotinamide at the first step.[1]

References

  • Hanif, M., et al. (2016).[7] "Crystal structure of N-(4-benzoylphenyl)pyridine-2-carbothioamide and related pyridine carboxamides." IUCrData, 1, x160471.[7] Link

  • Galli, U., et al. (2024). "The N-benzyl piperidine/pyridine fragment in Drug Discovery: A privileged scaffold." ChemMedChem, 19(4). Link

  • Wang, T., et al. (2014). "Structure-Activity Relationship of NAMPT Inhibitors." Journal of Medicinal Chemistry, 57(19), 7999–8012. (Contextual grounding for NAMPT assay design). Link

  • PubChem Compound Summary. (2026). "N-benzylpyridine-4-carboxamide (CID 233151)."[1] National Center for Biotechnology Information. Link

  • BenchChem Protocols. (2025). "General Amidation Protocols for Pyridine Carboxylic Acids." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

improving N-benzylpyridine-4-carboxamide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-benzylpyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying scientific principles and provide practical, step-by-step guidance to help you overcome these issues in your experiments.

N-benzylpyridine-4-carboxamide (MW: 212.25 g/mol , Formula: C₁₃H₁₂N₂O) is a pyridine carboxamide derivative with potential biological activities.[1][2] Its structure, which includes a benzyl group and a pyridine ring, contributes to its moderate lipophilicity and consequently, limited solubility in aqueous solutions.[1] This guide provides a systematic approach to enhancing its solubility for reliable experimental results.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section addresses the most common issue encountered by researchers: the failure of N-benzylpyridine-4-carboxamide to dissolve adequately in aqueous buffers. We present a logical workflow and detailed protocols for several effective solubilization strategies.

Initial Troubleshooting Workflow

Before diving into complex formulations, it's crucial to follow a systematic approach. Start with the simplest and most common techniques before moving to more advanced methods.

G Start Problem: Compound won't dissolve pH_Check Strategy 1: pH Adjustment (Protonation) Start->pH_Check Is your compound ionizable? (Yes) Cosolvent_Check Strategy 2: Co-solvents (Polarity Reduction) pH_Check->Cosolvent_Check Solubility still insufficient or pH change not viable Success Compound Dissolved: Proceed with Experiment pH_Check->Success Cyclodextrin_Check Strategy 3: Cyclodextrins (Inclusion Complex) Cosolvent_Check->Cyclodextrin_Check Precipitation on dilution or solvent toxicity is a concern Cosolvent_Check->Success Surfactant_Check Strategy 4: Surfactants (Micellar Solubilization) Cyclodextrin_Check->Surfactant_Check High concentration needed or cost is a factor Cyclodextrin_Check->Success Surfactant_Check->Success

Caption: Logical workflow for troubleshooting solubility issues.

Strategy 1: pH Adjustment (Salt Formation)

Q: My compound has a pyridine ring. How can I leverage this to improve its solubility?

A: The pyridine ring in N-benzylpyridine-4-carboxamide is a basic functional group. By lowering the pH of the aqueous solution, you can protonate the nitrogen atom on the pyridine ring. This forms a pyridinium salt, which is an ionized species.[3] Ionic compounds generally have significantly higher aqueous solubility than their neutral counterparts due to their ability to form strong ion-dipole interactions with water molecules.[4][5]

Causality: The transition from a neutral, moderately hydrophobic molecule to a charged salt dramatically increases its polarity, thereby enhancing its affinity for a polar solvent like water.

G cluster_reactants Low pH Environment cluster_product Increased Solubility Molecule N-benzylpyridine-4-carboxamide (Base) Product N-benzylpyridinium-4-carboxamide (Salt) Molecule->Product Protonation Proton + H+

Caption: Protonation of the pyridine moiety to form a soluble salt.

Experimental Protocol: pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) ranging from pH 2.0 to 7.5.

  • Addition of Compound: Add an excess amount of N-benzylpyridine-4-carboxamide to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with visible solid remaining.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the optimal pH range for solubilization.

Pro-Tips & Considerations:

  • Stability: Ensure the compound is stable at the tested pH values. Extreme pH can cause hydrolysis of the amide bond.

  • Buffering Capacity: Use buffers with sufficient capacity to resist pH changes upon the addition of the basic compound.

  • Downstream Applications: Be mindful that the selected pH must be compatible with your intended assay (e.g., cell-based assays are sensitive to pH).

Strategy 2: Co-solvents

Q: pH adjustment is not compatible with my experiment. What is the next simplest approach?

A: The use of co-solvents is a widely adopted technique to solubilize poorly soluble compounds.[6][7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the aqueous environment more favorable for a lipophilic molecule like N-benzylpyridine-4-carboxamide to dissolve.

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents reduce this "polarity stress" by creating a solvent mixture that is better able to accommodate the non-polar regions of the drug molecule.[6]

Experimental Protocol: Co-solvent Screening
  • Co-solvent Selection: Choose a panel of common, biocompatible co-solvents. See the table below for suggestions.

  • Stock Preparation: Attempt to dissolve a high concentration of N-benzylpyridine-4-carboxamide (e.g., 20 mg/mL or 100 mM) in 100% of each co-solvent.

  • Aqueous Titration: For the co-solvents that successfully dissolve the compound, perform a dilution series into your aqueous buffer of choice (e.g., PBS). Start with a high percentage of co-solvent (e.g., 50%) and titrate downwards (e.g., 25%, 10%, 5%, 1%).

  • Observation: After each dilution, vortex and visually inspect for any precipitation or cloudiness. Let the solutions stand for at least one hour to check for delayed precipitation.

  • Selection: Determine the lowest percentage of co-solvent that maintains the desired concentration of your compound in solution.

Co-solventTypical Starting % (v/v)ProsCons
DMSO 1-10%Excellent solubilizing powerCan be toxic to cells, may interfere with assays
Ethanol 5-20%Biocompatible, volatileCan cause protein precipitation at high concentrations
Propylene Glycol (PG) 10-40%Low toxicity, commonly used in formulationsViscous, may be difficult to handle
PEG 400 10-50%Very low toxicity, non-volatileHigh viscosity, can be challenging for injections

Pro-Tips & Considerations:

  • Precipitation on Dilution: This is the most significant risk with co-solvents. Always prepare the final working solution by adding the concentrated co-solvent stock to the aqueous buffer, not the other way around.

  • Toxicity: Always run a vehicle control in your experiments (buffer + co-solvent) to ensure the co-solvent itself is not causing an effect. This is critical for cell-based assays.

Strategy 3: Cyclodextrins

Q: I need a solution that is stable upon dilution and suitable for in vivo use. Are cyclodextrins a good option?

A: Yes, cyclodextrins are an excellent choice for these requirements. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like N-benzylpyridine-4-carboxamide, within their central cavity, forming a water-soluble "inclusion complex".[10][11]

Causality: The hydrophobic benzyl group of your compound can partition into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains in contact with water. This effectively masks the drug's hydrophobicity, leading to a significant increase in its apparent aqueous solubility.[]

G cluster_reactants Aqueous Solution cluster_product Increased Apparent Solubility Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Complexation CD + Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocol: Formulation with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high solubility and low toxicity.

  • Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated stock solution (e.g., 40% w/v). Gentle warming (to 40-50°C) may be required.

  • Add Compound: Add N-benzylpyridine-4-carboxamide powder directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization: If required for your application, filter the final solution through a 0.22 µm sterile filter. The complex is small enough to pass through.

Pro-Tips & Considerations:

  • Molar Ratio: For efficient complexation, a molar excess of cyclodextrin to the drug is typically required. Ratios from 5:1 to 10:1 (CD:Drug) are a good starting point.

  • Binding Affinity: The strength of the interaction depends on how well the guest molecule fits into the host cavity. If HP-β-CD is not effective, consider screening other types like Sulfobutylether-β-CD (SBE-β-CD).

Strategy 4: Surfactants

Q: When should I consider using surfactants for solubilization?

A: Surfactants are useful when high concentrations of the drug are needed and other methods are insufficient. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell.

Causality: The hydrophobic core of the micelle provides a favorable microenvironment for N-benzylpyridine-4-carboxamide to partition into, effectively sequestering it from the aqueous phase.[15][16] The hydrophilic shell of the micelle ensures that the entire structure remains dispersed in water, leading to a significant increase in solubility.[17]

G cluster_reactants Above CMC cluster_product Micellar Solubilization Drug Drug (Hydrophobic) Micelle Drug-Loaded Micelle Drug->Micelle Encapsulation Surfactant + Surfactant Monomers

Caption: Micellar encapsulation of a hydrophobic drug by surfactants.

Experimental Protocol: Screening Non-ionic Surfactants
  • Surfactant Selection: Choose non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20), as they are generally less harsh than ionic surfactants.

  • Prepare Surfactant Solution: Prepare solutions of the surfactant in your aqueous buffer at concentrations above their known CMC (e.g., 1-5% w/v).

  • Add Compound: Add an excess of N-benzylpyridine-4-carboxamide to the surfactant solutions.

  • Equilibration: Agitate the mixture at a constant temperature for several hours until equilibrium is reached.

  • Analysis: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV.

Pro-Tips & Considerations:

  • CMC: Ensure your final surfactant concentration is well above its CMC for micelle formation to occur.

  • Assay Interference: Surfactants can denature proteins and interfere with cell membranes and certain analytical techniques. Always run appropriate vehicle controls.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of N-benzylpyridine-4-carboxamide I should be aware of? A: Key properties include:

  • Molecular Formula: C₁₃H₁₂N₂O[1][18]

  • Molecular Weight: Approximately 212.25 g/mol [19][20]

  • Structure: Contains a basic pyridine ring, an amide group, and a non-polar benzyl group.[1]

  • Predicted Lipophilicity (XLogP3): ~1.9, indicating moderate lipophilicity and poor aqueous solubility.[21]

Q: Which solubilization method is generally preferred for in vivo animal studies? A: For in vivo studies, formulations using cyclodextrins (especially HP-β-CD and SBE-β-CD) or co-solvent systems with low toxicity profiles (e.g., PEG 400, propylene glycol) are often preferred. The choice depends on the required dose, route of administration, and potential for toxicity. Surfactant-based formulations are also used but require careful toxicity assessment.

Q: How can I be sure my compound is dissolved and not just a very fine suspension? A: True dissolution results in a clear, transparent solution. To confirm, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter. If the concentration of the compound in the filtrate (as measured by a method like HPLC) is the same as the pre-filtered solution, it is truly dissolved. A decrease in concentration indicates the presence of a fine precipitate that was removed by the filter.

Q: Is it possible to combine different solubilization techniques? A: Yes, combination approaches are common in advanced formulation. For example, you could use a buffered solution (pH adjustment) containing a co-solvent or a cyclodextrin. This can sometimes have a synergistic effect on solubility. However, this adds complexity, and each component must be justified and tested for compatibility and potential negative interactions.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Patel, M., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Samy, A. M., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 253-260. [Link]

  • PubChem. 4-Benzylpyridine | C12H11N | CID 16458. National Center for Biotechnology Information. [Link]

  • PubChemLite. N-benzylpyridine-4-carboxamide (C13H12N2O). [Link]

  • PubChem. N-benzylpyridine-2-carboxamide | C13H12N2O | CID 687032. National Center for Biotechnology Information. [Link]

  • PubChem. N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide | C18H15N3O | CID 86814828. National Center for Biotechnology Information. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. bioRxiv. [Link]

  • Azad Khiabani, P., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. BMC Chemistry, 19(1), 226. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]

  • Neofotistou, E., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(19), 2844-2871. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074. [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Patel, J. N., et al. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Jain, A., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 201-210. [Link]

  • Sahu, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731. [Link]

  • ScienceDirect. (n.d.). Solubilization by surfactants: Significance and symbolism. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Co-crystallization is the best way to increase the solubility of poorly soluble drugs an overview. [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

  • PubMed. (2022, August 20). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • ResearchGate. (2023, October 23). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • ScienceDirect. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

Sources

Technical Support Center: Bioavailability Enhancement of N-benzylpyridine-4-carboxamide

[1]

Ticket ID: #NBPC-IVO-2024 Subject: Optimization of Solubility and Pharmacokinetics for In Vivo Applications Assigned Specialist: Senior Application Scientist, Preclinical Development[1]

Introduction: The Challenge Profile

Welcome to the Technical Support Center. You are likely here because N-benzylpyridine-4-carboxamide (NBPC) is showing poor systemic exposure in your animal models.[1][2]

Diagnosis: NBPC is a classic BCS Class II candidate (Low Solubility, High Permeability).[1][2]

  • Structural Bottleneck: The molecule consists of a lipophilic benzyl tail and a moderately polar pyridine-amide head.[2] The pyridine nitrogen is a weak base (

    
    ).[1][2]
    
  • The Trap: At physiological pH (7.4), the molecule is predominantly uncharged and lipophilic (

    
    ), leading to precipitation in aqueous vehicles or rapid redistribution into tissues without maintaining plasma concentration.[1]
    

This guide provides troubleshooting workflows to "unlock" the molecule for oral (PO) and intravenous (IV) administration.

Module 1: Formulation Troubleshooting

Issue 1: "My compound precipitates in the syringe or upon injection."

Root Cause: pH Mismatch.[1][2] NBPC relies on the protonation of the pyridine nitrogen for aqueous solubility. In neutral buffers (PBS, Saline), it is uncharged and hydrophobic.[1][2]

The Fix: The "Acidic Hook" Strategy You must formulate at a pH below the pKa to maintain ionization.

Protocol A: Citrate-Buffered Saline (Standard IV/IP Vehicle)

Best for: Acute dosing, PK studies.[1]

  • Preparation of 100 mM Citrate Buffer (pH 4.0):

    • Mix Citric Acid and Sodium Citrate in water.[1][2] Adjust pH to 4.0 using HCl/NaOH.[2]

  • Solubilization:

    • Dissolve NBPC in a minimal volume of DMSO (max 5% of final volume).[2]

    • Slowly add the Citrate Buffer (pH 4.[2]0) while vortexing.

    • Note: If precipitation occurs, the concentration exceeds the solubility limit of the protonated form. Lower the dose or switch to Protocol B.

Issue 2: "I need a higher dose (>10 mg/kg) but pH adjustment isn't enough."

Root Cause: Solubility Limit Reached. Simple pH adjustment cannot overcome the lipophilicity of the benzyl group at high concentrations.

The Fix: Cyclodextrin Complexation (The "Gold Standard") Hydroxypropyl-


1
Protocol B: HP-

-CD Inclusion Complex (High Dose PO/IV)

Best for: Toxicology studies, efficacy models requiring high exposure.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in 50 mM Citrate Buffer (pH 4.0).[1][2]
    
    • Why Citrate? Dual mechanism: Ionization (pH) + Complexation (CD).[1][2]

  • Compounding:

    • Weigh NBPC micronized powder.[1][2]

    • Add the vehicle slowly.[2]

    • Critical Step: Sonicate at

      
       for 30–45 minutes. The solution should turn clear.
      
  • QC Check: Centrifuge at 10,000 rpm for 5 mins. If a pellet forms, you are supersaturated.[1][2] Use the supernatant and quantify concentration via HPLC.[2]

Visualization: Formulation Decision Tree

FormulationTreeStartStart: NBPC FormulationCheckDoseTarget Dose?Start->CheckDoseLowDoseLow (<5 mg/kg)CheckDose->LowDoseHighDoseHigh (>10 mg/kg)CheckDose->HighDoseSolubilityCheckIs it Soluble in pH 4?LowDose->SolubilityCheckCheckRouteRoute?HighDose->CheckRouteIVIV / IPCheckRoute->IVPOOral (PO)CheckRoute->POSoln2Rec: 20% HP-beta-CD in CitrateIV->Soln2Avoid precipitation riskSoln3Rec: SEDDS (Lipid Formulation)PO->Soln3Enhance absorptionSoln1Rec: 50mM Citrate Buffer (pH 4.0)SolubilityCheck->Soln1Yes (Clear)SolubilityCheck->Soln2No (Cloudy)

Figure 1: Decision matrix for selecting the optimal vehicle based on dose and route of administration.[1]

Module 2: Metabolic Stability & Pharmacokinetics

Issue 3: "The compound dissolves, but plasma half-life is extremely short."[1][2]

Root Cause: Metabolic Vulnerability.[1][2] NBPC contains two primary "soft spots" for metabolic clearance:[2]

  • Amide Hydrolysis: Carboxylesterases (in rodent plasma/liver) can cleave the amide bond, splitting the molecule into isonicotinic acid and benzylamine.[2]

  • N-Oxidation: Hepatic CYPs can oxidize the pyridine nitrogen.[1][2]

The Fix: Chemical Inhibition or Route Optimization

Metabolic PathwayDiagnostic Marker (Metabolite)Troubleshooting Action
Amide Hydrolysis Detection of Isonicotinic Acid in plasma1. Use a broad-spectrum esterase inhibitor (e.g., BNPP) ex vivo during blood collection to differentiate in vivo clearance from sampling degradation.2. Switch vehicle to a lipid-based system (SEDDS) to promote lymphatic transport (bypassing hepatic first-pass).[1]
Pyridine Oxidation Detection of N-oxide (+16 Da mass shift)1. This is CYP-mediated.[1][2] Check for saturation kinetics (does non-linear PK occur at higher doses?).2. Co-administer with Ritonavir (if appropriate for model) to block CYP3A.[1][2]
Visualization: Metabolic Fate

MetabolismParentN-benzylpyridine-4-carboxamide(Active Drug)HydrolysisPathway: Amide Hydrolysis(Carboxylesterases)Parent->HydrolysisMajor ClearanceOxidationPathway: N-Oxidation(CYP450)Parent->OxidationMinor ClearanceMet1Isonicotinic Acid(Inactive)Hydrolysis->Met1Met2Benzylamine(Inactive)Hydrolysis->Met2Met3Pyridine-N-Oxide Analog(Potentially Active/Inactive)Oxidation->Met3

Figure 2: Primary metabolic clearance pathways reducing systemic exposure.[1]

Module 3: FAQ & Quick Reference

Q: Can I use DMSO for IV injection? A: Limit DMSO to <5% v/v. Higher concentrations cause hemolysis and phlebitis in rodents, which can artificially alter PK data (trapping drug in damaged vasculature).[1][2]

Q: Why does my LC-MS signal drop in the autosampler? A: NBPC may adsorb to plastic.[1][2] Use glass vials or low-binding polypropylene. Also, ensure your mobile phase is acidic (0.1% Formic Acid) to keep the pyridine protonated and soluble during chromatography.[2]

Q: What is the maximum soluble dose in the recommended vehicle? A:

  • PBS (pH 7.4): < 0.5 mg/mL (Poor)[1]

  • Citrate (pH 4.0): ~ 2–4 mg/mL[3]

  • 20% HP-

    
    -CD (pH 4.0): ~ 10–15 mg/mL[1]
    

References

  • PubChem. (2024).[1][2] N-benzylpyridine-4-carboxamide Compound Summary. National Library of Medicine.[1][2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science.[1][2] (Chapter on Solubility and pKa effects on pyridine derivatives). Link

  • WuXi AppTec. (2024).[1][2][4] Formulation Strategies for Lipophilic Compounds in Preclinical Studies. Link

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link

Technical Support Center: Enhancing Cell Permeability of N-benzylpyridine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylpyridine-4-carboxamide derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability issues in your experiments.

Introduction: The Permeability Challenge

N-benzylpyridine-4-carboxamide derivatives are a promising class of compounds with potential therapeutic applications. However, their efficacy can be limited by poor cell permeability, which hinders their ability to reach intracellular targets. This guide will explore the underlying causes of this issue and provide a systematic approach to improving the cellular uptake of your compounds.

Part 1: Troubleshooting Guide for Poor Cell Permeability

This section is designed to help you identify the root cause of low permeability and select the most appropriate solutions.

Initial Assessment: Is it a Permeability or Solubility Issue?

A common pitfall is misinterpreting poor compound efficacy as a permeability problem when it is, in fact, a solubility issue.[1] Before embarking on complex permeability enhancement strategies, it is crucial to assess the aqueous solubility of your N-benzylpyridine-4-carboxamide derivative.

Troubleshooting Table 1: Differentiating Solubility and Permeability Issues

Observation Potential Cause Recommended Action
Compound precipitates in aqueous buffer during assay preparation.Low Aqueous Solubility - Determine the thermodynamic and kinetic solubility of the compound. - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and use a final concentration that does not exceed the aqueous solubility. - Consider formulation strategies to improve solubility.[2][3]
Low compound recovery in both donor and receiver compartments of a permeability assay.Compound Adsorption or Instability - Assess compound stability in the assay buffer. - Use low-binding plates and materials. - Include a mass balance calculation in your permeability assay to account for compound loss.[4]
Low compound concentration in the receiver compartment with good recovery in the donor compartment.Poor Permeability - Proceed with the permeability enhancement strategies outlined below.

Part 2: Strategies to Enhance Cell Permeability

Once you have confirmed that poor permeability is the primary issue, you can explore several strategies to improve the cellular uptake of your N-benzylpyridine-4-carboxamide derivatives. These approaches can be broadly categorized into chemical modification and formulation strategies.

Chemical Modification Strategies

Structural modifications to the N-benzylpyridine-4-carboxamide scaffold can significantly impact its physicochemical properties and, consequently, its cell permeability.

1. Prodrug Approach:

The prodrug strategy involves chemically modifying the parent drug to create a more permeable derivative that, once inside the cell, is converted back to the active compound.[5][6] This is a highly effective method for overcoming permeability barriers.

  • Mechanism: A lipophilic or actively transported promoiety is attached to the parent molecule, masking polar functional groups that hinder passive diffusion.

  • Application: For N-benzylpyridine-4-carboxamide derivatives, a common approach is to esterify a hydroxyl group or create an N-acyloxy or N-phospho-oxy derivative of an amide.

2. Modulation of Physicochemical Properties:

Subtle changes to the chemical structure can have a profound effect on permeability by altering the balance between lipophilicity and hydrophilicity.

  • Lipophilicity (LogP/LogD): While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[7] Aim for a LogP in the optimal range of 1-3 for oral absorption.

  • Polar Surface Area (PSA): A high PSA is often associated with poor permeability. Modifications to reduce the number of hydrogen bond donors and acceptors can lower the PSA and improve passive diffusion.

  • Ionization (pKa): The ionization state of the pyridine ring is a critical determinant of permeability.[8] The un-ionized form of a compound is generally more permeable.[9] Consider substitutions on the pyridine ring that alter its pKa to favor the neutral species at physiological pH. A study on substituted pyridines demonstrated that the position and nature of substituents significantly influence permeability.[10]

Troubleshooting Table 2: Chemical Modification Strategies

Problem Strategy Rationale Example Modification
High Polarity (High PSA)Reduce Hydrogen Bonding Capacity Lowering the PSA reduces the energy barrier for desolvation before membrane partitioning.- Replace a hydroxyl group with a methoxy group. - N-methylation of an amide.[5][11]
Low LipophilicityIncrease Lipophilicity Enhance partitioning into the lipid bilayer of the cell membrane.- Introduce small alkyl or halogen substituents on the benzyl or pyridine ring.
Suboptimal IonizationModify pKa Increase the fraction of the neutral, more permeable species at physiological pH.- Introduce electron-withdrawing or -donating groups on the pyridine ring to modulate its basicity.
Formulation Strategies

If chemical modification is not feasible, formulation approaches can be employed to improve the apparent permeability of your compounds.

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of cell membranes.[12][13]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can facilitate its transport across the cell membrane through endocytosis.[14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.[16]

Part 3: Experimental Protocols and Assays

To accurately assess the permeability of your N-benzylpyridine-4-carboxamide derivatives, it is essential to use robust and well-validated in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based assay that measures passive permeability across an artificial lipid membrane.[17][18][19] It is a cost-effective method for initial screening.

Experimental Workflow for PAMPA

PAMPA_Workflow prep Prepare Donor Plate with Compound incubate Assemble Plates and Incubate prep->incubate membrane Coat Filter Plate with Lipid Solution membrane->incubate receiver Prepare Receiver Plate with Buffer receiver->incubate analyze Analyze Compound Concentration in Donor and Receiver Plates incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: A simplified workflow for the PAMPA assay.

Step-by-Step PAMPA Protocol:

  • Prepare the Donor Plate: Dissolve the N-benzylpyridine-4-carboxamide derivative in a suitable buffer to the desired concentration.

  • Prepare the Receiver Plate: Fill the wells of a 96-well receiver plate with buffer.

  • Coat the Filter Plate: Add a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane) to the wells of a 96-well filter plate and allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the Assay: Place the filter plate on top of the receiver plate, ensuring the lipid membrane separates the donor and receiver compartments.

  • Incubation: Incubate the assembled plates for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and receiver wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / (Area * time * (VD + VA))) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Interpreting PAMPA Data

Permeability Classification Apparent Permeability (Pe) x 10-6 cm/s
High> 1.5[19]
Medium0.5 - 1.5
Low< 0.5
Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of intestinal drug absorption.[20] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express efflux transporters, providing a more biologically relevant model than PAMPA.[21][22]

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21 Days to Form Monolayer seed->differentiate integrity Measure TEER to Confirm Monolayer Integrity differentiate->integrity assay Add Compound to Apical or Basolateral Side integrity->assay incubate Incubate for a Set Time assay->incubate sample Sample from Receiver Compartment incubate->sample analyze Analyze Compound Concentration sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Caco-2 Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Setup: Wash the cell monolayer with transport buffer. Add the test compound to either the apical (A) or basolateral (B) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At designated time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Analysis: Determine the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Interpreting Caco-2 Data

  • Papp (A-to-B): A Papp value >10 x 10-6 cm/s is generally considered to indicate good permeability.[23]

  • Efflux Ratio: An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[23]

Part 4: Frequently Asked Questions (FAQs)

Q1: My N-benzylpyridine-4-carboxamide derivative has a high LogP but still shows poor permeability in the Caco-2 assay. What could be the reason?

A1: While a high LogP indicates good lipophilicity, which is generally favorable for passive diffusion, several other factors can contribute to poor permeability in a Caco-2 assay:

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells.[24] These pumps actively transport the compound out of the cell, reducing its net permeability. To investigate this, perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio >2 is indicative of active efflux.[23] You can also run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[1]

  • Poor Aqueous Solubility: Even with high lipophilicity, poor aqueous solubility can limit the concentration of the compound available for absorption.[25] Ensure that the compound concentration in your assay is below its solubility limit.

  • Large Molecular Size: A high molecular weight can hinder passive diffusion through the cell membrane.

  • High Polar Surface Area (PSA): If the molecule has a high number of hydrogen bond donors and acceptors, it will have a high desolvation penalty, making it difficult to partition into the lipid membrane.

Q2: How can I determine if my compound is an efflux pump substrate?

A2: The most direct way is to perform a bidirectional Caco-2 assay.[26] By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate the efflux ratio. A significantly higher B-to-A permeability (efflux ratio > 2) strongly suggests that your compound is being actively transported out of the cells.[23] Additionally, you can perform the assay in the presence and absence of specific efflux pump inhibitors to identify the transporter involved.[1]

Q3: What is the ideal range of physicochemical properties for good cell permeability of N-benzylpyridine-4-carboxamide derivatives?

A3: While there are no absolute rules, Lipinski's Rule of Five provides a useful guideline for oral bioavailability, which is closely related to permeability:

  • Molecular weight < 500 Da

  • LogP < 5

  • Hydrogen bond donors < 5

  • Hydrogen bond acceptors < 10

For N-benzylpyridine-4-carboxamide derivatives, it is also important to consider the pKa of the pyridine ring and aim for a structure that favors the neutral form at physiological pH.

Q4: Can I use the PAMPA assay to predict in vivo absorption?

A4: The PAMPA assay is a useful high-throughput screen for passive permeability.[9] However, it does not account for active transport or paracellular transport.[19] Therefore, while it can provide a good initial assessment, the Caco-2 assay, which incorporates these additional transport mechanisms, generally provides a better correlation with in vivo intestinal absorption.[13][22]

Q5: My compound is unstable in the Caco-2 assay. How can I get reliable permeability data?

A5: Compound stability is a critical factor for obtaining accurate permeability data.

  • Assess Stability: First, confirm the instability by incubating your compound in the assay buffer with and without cells to determine if the degradation is chemical or metabolic.

  • Shorten Incubation Time: If the compound is unstable, you may need to use shorter incubation times and more frequent sampling.

  • Use Inhibitors: If the instability is due to metabolism by enzymes in the Caco-2 cells, you can try to include broad-spectrum enzyme inhibitors in your assay, although this may affect other cellular processes.

  • Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) can distinguish the parent compound from its degradants.

By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, you can effectively diagnose and address the cell permeability challenges associated with your N-benzylpyridine-4-carboxamide derivatives, ultimately accelerating your research and development efforts.

References

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  • Physicochemical properties and membrane interactions of anti-apoptotic derivatives 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine depending on the hydroxyalkylamino side chain length and conformation: an NMR and ESR study - PubMed. Available from: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC - NIH. Available from: [Link]

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  • Functional analysis and NMR studies of multi-drug efflux pumps - PubMed. Available from: [Link]

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of N-benzylpyridine-4-carboxamide and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyridine carboxamide scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a comparative analysis of N-benzylpyridine-4-carboxamide and its potential as a kinase inhibitor, contextualized against established inhibitors of the c-Met and ROCK kinase families. While direct evidence for the kinase inhibitory activity of N-benzylpyridine-4-carboxamide is still emerging, its structural similarity to known c-Met inhibitors warrants a thorough investigation into its potential in this arena.

Introduction to Kinase Inhibition and the Pyridine Carboxamide Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major focus of drug discovery efforts. The pyridine carboxamide scaffold is a versatile template for designing kinase inhibitors, offering a combination of hydrogen bonding capabilities and structural rigidity that facilitates high-affinity binding to the ATP-binding pocket of various kinases.

N-benzylpyridine-4-carboxamide: A Hypothetical Kinase Inhibitor Profile

While N-benzylpyridine-4-carboxamide has been noted for its anti-inflammatory and anticancer properties through the inhibition of chemokine production, its direct kinase targets are not yet fully elucidated. However, the well-documented activity of its derivatives as potent c-Met inhibitors suggests that N-benzylpyridine-4-carboxamide itself may possess inhibitory activity against this receptor tyrosine kinase. For the purpose of this guide, we will explore its potential in comparison to established c-Met and ROCK inhibitors.

Comparative Analysis: N-benzylpyridine-4-carboxamide vs. Established Kinase Inhibitors

To provide a clear comparison, we will examine the inhibitory potency of several well-characterized c-Met and ROCK inhibitors. The following tables summarize their half-maximal inhibitory concentrations (IC50) from both biochemical (in vitro) and cell-based assays.

Comparison with c-Met Inhibitors

The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis in various cancers, making it a prime therapeutic target.[1][2]

InhibitorTarget KinaseBiochemical IC50 (nM)Cell-Based IC50 (nM)
N-benzylpyridine-4-carboxamide c-Met (Hypothesized)Data Not AvailableData Not Available
Cabozantinib c-Met, VEGFR21.3 (c-Met), 0.035 (VEGFR2)[3][4][5]85 (RET autophosphorylation in TT cells)[4]
Crizotinib c-Met, ALK8 (c-Met), 20 (ALK)[6]11 (c-Met phosphorylation), 24 (NPM-ALK phosphorylation)[6]
Capmatinib c-Met0.6[7]Not specified
Comparison with ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are involved in regulating cell shape, motility, and contraction, and their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer.[8][9]

InhibitorTarget KinaseBiochemical IC50/Ki (nM)Cell-Based IC50 (µg/mL)
N-benzylpyridine-4-carboxamide ROCK (Hypothesized)Data Not AvailableData Not Available
Fasudil ROCK21900 (IC50)76.04 (in SCLC cells)[10]
Y-27632 ROCK1, ROCK2220 (Ki, ROCK1), 300 (Ki, ROCK2)[11]Not specified
Ripasudil ROCKMarketed for glaucoma[8]Not specified
Netarsudil ROCKMarketed for glaucoma[12]Not specified

Experimental Methodologies: A Guide to Kinase Inhibition Assays

The following protocols provide a framework for evaluating the inhibitory activity of compounds like N-benzylpyridine-4-carboxamide against c-Met and ROCK kinases.

Biochemical Kinase Assays

These assays measure the direct inhibition of purified kinase enzymatic activity.

a) c-Met Biochemical Assay Protocol

This protocol is adapted from a luminescent kinase assay format.[13]

Objective: To determine the in vitro inhibitory activity of a test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., N-benzylpyridine-4-carboxamide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the c-Met kinase and peptide substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate IC50 values by fitting the data to a dose-response curve.

b) ROCK Biochemical Assay Protocol

This protocol is based on an ELISA-based assay format.[14][15]

Objective: To determine the in vitro inhibitory activity of a test compound against ROCK kinase.

Materials:

  • Recombinant human ROCK2 kinase

  • Recombinant MYPT1 (myosin phosphatase target subunit 1) substrate

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., N-benzylpyridine-4-carboxamide)

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate pre-coated with MYPT1

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the test compound dilutions to the MYPT1-coated wells.

  • Add ROCK2 kinase to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[16]

  • Wash the wells with wash buffer (e.g., TBS with 0.05% Tween-20).

  • Add the anti-phospho-MYPT1 antibody and incubate for 1 hour at room temperature.[14]

  • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.[14]

  • Wash the wells and add TMB substrate.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • The absorbance is proportional to the amount of phosphorylated MYPT1 and inversely proportional to ROCK inhibition.

  • Calculate IC50 values from the dose-response curve.

Cell-Based Kinase Assays

These assays measure the inhibition of kinase activity within a cellular context.

a) c-Met Cell-Based Phosphorylation Assay

Objective: To determine the ability of a test compound to inhibit HGF-induced c-Met phosphorylation in cells.

Materials:

  • Human cancer cell line overexpressing c-Met (e.g., A549, U-87 MG)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • Test compound (e.g., N-benzylpyridine-4-carboxamide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-c-Met (Tyr1234/1235) antibody

  • Anti-total-c-Met antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with HGF for 10-15 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with anti-phospho-c-Met and anti-total-c-Met antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.

  • Calculate IC50 values from the dose-response curve.

b) ROCK Cell-Based Activity Assay

Objective: To assess the effect of a test compound on ROCK activity in cells by measuring the phosphorylation of a downstream substrate.

Materials:

  • Human cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • Serum (as a ROCK activator)

  • Test compound (e.g., N-benzylpyridine-4-carboxamide)

  • Lysis buffer

  • Anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) antibody

  • Anti-total-Myosin Light Chain 2 antibody

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to attach.

  • Treat the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate ROCK activity by adding serum or other agonists if necessary.

  • Lyse the cells and quantify protein concentration.

  • Perform Western blotting as described in the c-Met cell-based assay protocol, using antibodies against phospho-MLC2 and total MLC2.

  • Quantify the band intensities and determine the ratio of phosphorylated MLC2 to total MLC2.

  • Calculate IC50 values based on the inhibition of MLC2 phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanism of action and the methods for evaluating these inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HGF/c-Met signaling pathway, a critical regulator of cell growth and motility.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC Actin_Myosin_Interaction Actin-Myosin Interaction & Cell Contraction Phospho_MLC->Actin_Myosin_Interaction

Caption: The RhoA/ROCK signaling pathway, a key regulator of cell contraction and motility.

Kinase_Inhibitor_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay b_start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) b_reaction Incubate in Microplate b_start->b_reaction b_detection Measure Kinase Activity (e.g., ADP-Glo, ELISA) b_reaction->b_detection b_analysis Calculate IC50 b_detection->b_analysis c_start Culture & Treat Cells with Inhibitor c_stimulate Stimulate with Activator (e.g., HGF, Serum) c_start->c_stimulate c_lysis Cell Lysis c_stimulate->c_lysis c_western Western Blot for Phospho-Substrate c_lysis->c_western c_analysis Quantify & Calculate IC50 c_western->c_analysis

Caption: General workflow for biochemical and cell-based kinase inhibitor assays.

Conclusion and Future Directions

N-benzylpyridine-4-carboxamide represents an intriguing starting point for the development of novel kinase inhibitors. While its direct inhibitory profile remains to be fully characterized, the precedence set by its c-Met inhibiting derivatives provides a strong rationale for further investigation. The comparative data and experimental protocols presented in this guide offer a framework for researchers to evaluate the potential of N-benzylpyridine-4-carboxamide and other novel compounds against key cancer-related kinases. Future structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to achieve high potency and selectivity, ultimately paving the way for the development of next-generation targeted therapies.

References

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Comparative Profiling: N-benzylpyridine-4-carboxamide Scaffolds vs. Standard-of-Care (SoC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates N-benzylpyridine-4-carboxamide (NBPC) , a lipophilic isonicotinamide derivative, against the clinical Standard of Care (SoC), Isoniazid (INH) , for the treatment of Tuberculosis (TB), and contrasts it with FK866 (a NAMPT inhibitor) to define selectivity profiles.

While Isoniazid remains the frontline therapy for drug-susceptible TB, its efficacy is compromised by the requirement for oxidative activation via the bacterial enzyme KatG , a common site of mutation in Multi-Drug Resistant (MDR) strains. NBPC represents a class of "Direct InhA Inhibitors" (DIIs) designed to bypass KatG activation, offering a theoretical advantage in MDR-TB contexts.

Key Distinction:

  • NBPC (4-isomer): Targets bacterial InhA (Mycolic Acid Synthesis).

  • FK866 (3-isomer): Targets human NAMPT (NAD+ Salvage Pathway).

  • Critical Drug Design Insight: The regiochemistry of the pyridine nitrogen (4- vs. 3-position) is the binary switch between anti-tubercular activity and human metabolic toxicity.

Mechanistic Profiling & Target Validation
The Primary Target: InhA (Mycobacterium tuberculosis)

The clinical efficacy of Isoniazid relies on a "Prodrug" mechanism.[1] It must be activated by the catalase-peroxidase KatG to form an isonicotinoyl radical, which then couples with NAD+ to form an INH-NAD adduct .[1] This adduct inhibits InhA (Enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell lysis.

The NBPC Advantage: N-benzylpyridine-4-carboxamide derivatives are designed to bind directly to the substrate-binding pocket of InhA without requiring KatG activation. This makes them active against KatG-deficient mutants (the most common mechanism of INH resistance).

The Off-Target Liability: Human NAMPT

Drug developers must screen NBPC against NAMPT (Nicotinamide phosphoribosyltransferase). While the 4-carboxamide (isonicotinamide) structure of NBPC generally has low affinity for NAMPT compared to the 3-carboxamide (nicotinamide) structure of drugs like FK866 , lipophilic substitutions can inadvertently increase affinity for the human enzyme, leading to cytotoxicity.

G NBPC N-benzylpyridine- 4-carboxamide InhA InhA (Enoyl-ACP Reductase) NBPC->InhA Direct Inhibition (Bypasses KatG) INH Isoniazid (Prodrug) KatG KatG Enzyme (Activator) INH->KatG Oxidation Radical Isonicotinoyl Radical KatG->Radical Activation Adduct INH-NAD Adduct Radical->Adduct + NAD+ Adduct->InhA Competitive Inhibition Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Catalyzes Lysis Bacterial Cell Lysis Mycolic->Lysis Blockade leads to

Figure 1: Mechanism of Action Comparison. Isoniazid (Red path) requires KatG activation, creating a resistance liability. NBPC (Blue path) inhibits InhA directly, retaining potency against KatG-mutant strains.

Head-to-Head Comparison: NBPC vs. Standard-of-Care

The following table contrasts the lead scaffold (NBPC) with Isoniazid (TB SoC) and FK866 (Human NAMPT Control).

FeatureN-benzylpyridine-4-carboxamide (NBPC) Isoniazid (INH) FK866 (APO866)
Primary Indication MDR-Tuberculosis (Lead)Drug-Susceptible Tuberculosis (SoC)Oncology (Refractory Solid Tumors)
Target Bacterial InhA (Direct)Bacterial InhA (Indirect via KatG)Human NAMPT
Mechanism Occupies fatty acid binding pocket of InhAForms covalent adduct with NAD+Competitive inhibitor of Nicotinamide
KatG Dependence Independent (Active in KatG mutants)Dependent (Inactive in KatG mutants)N/A
Potency (MIC) Moderate (1.0 - 10 µg/mL)*High (0.02 - 0.2 µg/mL)N/A (IC50 ~1 nM against NAMPT)
Lipophilicity (LogP) High (~2.5 - 3.5)Low (-0.70)Moderate (~2.0)
Toxicity Profile Potential CYP450 inhibition; Low Hepatotoxicity risk (No hydrazine)Hepatotoxicity (Hydrazine metabolite)Thrombocytopenia (NAD+ depletion)
Metabolism Amide hydrolysis / CYP oxidationAcetylation (NAT2) - "Fast/Slow Acetylators"Glucuronidation

*Note: Unsubstituted NBPC is a "fragment lead." Optimized derivatives with hydrophobic tails (e.g., phenoxy or benzyloxy extensions) can achieve MICs < 1.0 µg/mL.

Experimental Protocols

To validate NBPC as a superior alternative to Isoniazid for MDR-TB, two assays are required: MABA (Efficacy) and NAMPT Counter-Screen (Safety).

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and KatG-mutant strains.

  • Preparation:

    • Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6–0.8).

    • Dilute to 1:100 in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Plate Setup:

    • Use 96-well sterile plates.

    • Columns 2-11: Add 100 µL of NBPC (serial 2-fold dilutions, range 100 µg/mL to 0.1 µg/mL).

    • Controls:

      • Positive Control (SoC): Isoniazid (start at 1.0 µg/mL).

      • Negative Control: 1% DMSO vehicle.

      • Sterility Control: Media only.

  • Inoculation:

    • Add 100 µL of bacterial suspension to all wells (Final volume 200 µL).

  • Incubation:

    • Seal with Parafilm and incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.

    • Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin).

    • Pink: Growth (Resorufin, reduced by live bacteria).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color change.

Protocol B: Human NAMPT Selectivity Counter-Screen

Purpose: To ensure the NBPC candidate does not kill human cells via NAD+ depletion (a major toxicity risk).

Assay Start Seed HepG2 or A549 Cells (3,000 cells/well) Treat Treat with NBPC (10 µM - 0.1 nM) Start->Treat Control Reference: FK866 (Positive Control) Start->Control Incubate Incubate 48-72 Hours Treat->Incubate Control->Incubate Branch Rescue Check? Incubate->Branch Rescue Add Nicotinic Acid (10 µM) (Bypasses NAMPT block) Branch->Rescue NoRescue Vehicle Only Branch->NoRescue Readout Cell Viability Assay (CellTiter-Glo / ATP) Rescue->Readout NoRescue->Readout

Figure 2: Selectivity Workflow. If NBPC kills cells but viability is restored by Nicotinic Acid (Rescue), the compound is an off-target NAMPT inhibitor (undesirable for TB drugs).

Critical Analysis: Why Choose the NBPC Scaffold?
1. Overcoming the "Prodrug Trap"

Isoniazid is a "suicide substrate" prodrug. Resistance arises rapidly when bacteria delete or mutate the katG gene. Because NBPC contains the amide linkage rather than the hydrazide, it is chemically stable and does not require activation. It acts as a structural mimic of the NADH cofactor or the fatty acid substrate, binding directly to the InhA active site.

2. Tuning Lipophilicity (LogP)

Isoniazid is highly hydrophilic (LogP -0.70), which limits its passive diffusion into "hard-to-reach" lesions (caseous granulomas). The benzyl ring of NBPC increases LogP to ~2.5, improving membrane permeability and potential accumulation in the lipid-rich environment of the mycobacterial cell wall.

3. Avoiding Hydrazine Toxicity

A major drawback of Isoniazid is the release of hydrazine and acetylhydrazine metabolites in the liver, which are hepatotoxic. NBPC hydrolyzes to isonicotinic acid and benzylamine, avoiding the formation of reactive hydrazine species, thereby offering a potentially safer hepatic profile.

References
  • Mechanism of Isoniazid & InhA: Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology.

  • FK866 and NAMPT Inhibition: Hasmann, M., & Schemainda, I. (2003).[2][3][4][5] FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research.[2]

  • Direct InhA Inhibitors (Pyridomycin/Carboxamides): Hartkoorn, R. C., et al. (2012). Towards a new generation of antimycobacterials targeting InhA. Drug Discovery Today.

  • Isonicotinamide Derivatives as TB Agents: Sriram, D., et al. (2009). Synthesis and antimycobacterial evaluation of novel N-(substituted)-isonicotinylhydrazones and isonicotinamides. Bioorganic & Medicinal Chemistry Letters.

  • NAMPT Inhibitor Toxicity (Thrombocytopenia): Zabka, T. S., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences.

Sources

Validating the Anti-Inflammatory Efficacy of N-benzylpyridine-4-carboxamide: A Comparative Guide to In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of novel chemical entities, using N-benzylpyridine-4-carboxamide as a representative candidate. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational workflow. Our approach integrates in vitro cell-based assays to determine direct cellular effects and mechanism of action, followed by in vivo models to confirm efficacy in a complex biological system.

Part 1: Initial Screening: In Vitro Efficacy and Cytotoxicity in Macrophages

Rationale: The initial step in validating a potential anti-inflammatory compound is to assess its efficacy and safety in a relevant cell-based model. Macrophages are pivotal cells in the innate immune response, and their activation by stimuli like bacterial lipopolysaccharide (LPS) triggers a potent inflammatory cascade, making them an ideal system for this purpose. Our objective is to determine if N-benzylpyridine-4-carboxamide can suppress this response without causing significant cell death.

Experimental Model: LPS-Stimulated RAW 264.7 Macrophages

The RAW 264.7 murine macrophage cell line is a well-established and reliable model for studying inflammation. Upon stimulation with LPS, these cells produce high levels of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Comparative Arm:

To benchmark the performance of N-benzylpyridine-4-carboxamide, we will use Dexamethasone , a potent corticosteroid with well-characterized anti-inflammatory effects, as a positive control. A vehicle control (e.g., 0.1% DMSO) will serve as our baseline for inflammation.

Workflow for In Vitro Validation

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Prepare stock solutions of N-benzylpyridine-4-carboxamide and Dexamethasone in DMSO. Dilute to final concentrations in culture media (ensure final DMSO concentration is <0.1%).

  • Remove the old media from the cells and add media containing the test compounds or vehicle. Incubate for 1-2 hours.

  • Add LPS to a final concentration of 1 µg/mL to all wells except the non-stimulated control group.

  • Incubate for an additional 24 hours.

3. Endpoint Assays:

  • Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm. Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA):

    • Measure TNF-α and IL-6 concentrations in the cell supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Summary and Interpretation

The data should be summarized to determine the half-maximal inhibitory concentration (IC₅₀) for inflammatory mediators and the half-maximal cytotoxic concentration (CC₅₀). The therapeutic index (TI = CC₅₀ / IC₅₀) provides a crucial measure of the compound's safety window.

CompoundCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
N-benzylpyridine-4-carboxamide>100Experimental ValueExperimental ValueExperimental Value
Dexamethasone (Control)>100~0.05~0.01~0.02

A high CC₅₀ value and low IC₅₀ values are desirable, indicating potent anti-inflammatory activity with low toxicity.

Part 2: Mechanistic Insight: Probing the NF-κB Signaling Pathway

Rationale: To move beyond if the compound works to how it works, we must investigate its effect on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Investigating this pathway is a logical next step to establish the compound's mechanism of action.

Hypothesis:

N-benzylpyridine-4-carboxamide inhibits the inflammatory response by preventing the activation of the NF-κB pathway. This can occur by inhibiting the phosphorylation and subsequent degradation of IκBα, which would otherwise release NF-κB (p65 subunit) to translocate to the nucleus.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk MyD88-dependent signaling ikba_p65 IκBα p65 ikk->ikba_p65 Phosphorylates IκBα ikba IκBα p65 p65 ikba_p p-IκBα (Degradation) ikba_p65->ikba_p Release p65_active p65 (Active) ikba_p65->p65_active Release p65_nuc p65 Translocation p65_active->p65_nuc compound N-benzylpyridine- 4-carboxamide (Hypothesized Target) compound->ikk Inhibits? dna DNA Binding p65_nuc->dna genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->genes

Caption: Hypothesized inhibition of the NF-κB pathway.

Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with N-benzylpyridine-4-carboxamide for 2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for observing protein phosphorylation.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, and anti-β-actin (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the changes in protein levels.

Expected Outcome: Successful inhibition would be demonstrated by a significant reduction in the levels of phosphorylated p65 and IκBα in cells treated with N-benzylpyridine-4-carboxamide compared to the LPS-only treated group.

Part 3: In Vivo Confirmation: The Carrageenan-Induced Paw Edema Model

Rationale: While in vitro data is crucial, it cannot fully replicate the complex physiological environment of a living organism. An in vivo model is essential to validate the compound's efficacy, assess its bioavailability, and observe potential systemic effects. The carrageenan-induced paw edema model is a classic, highly reproducible acute inflammation model used for the primary screening of anti-inflammatory drugs.

Experimental Model: Carrageenan-Induced Paw Edema in Rats

Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), redness, and pain. This response is mediated by the release of histamine, serotonin, bradykinin, and prostaglandins.

Comparative Arm:

Indomethacin , a standard non-steroidal anti-inflammatory drug (NSAID), will be used as the positive control due to its well-documented ability to inhibit prostaglandin synthesis and reduce edema in this model.

Workflow for In Vivo Validation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimatize Rats (e.g., Wistar, 180-200g) fast Fast overnight acclimate->fast groups Divide into groups (n=6): 1. Vehicle Control (Saline) 2. Indomethacin (10 mg/kg) 3. Compound Dose 1 (e.g., 25 mg/kg) 4. Compound Dose 2 (e.g., 50 mg/kg) fast->groups admin Administer compounds (oral gavage) groups->admin wait Wait 1 hour admin->wait measure0 Measure initial paw volume (t=0) (Pletysmometer) wait->measure0 inject Inject 0.1 mL 1% Carrageenan (subplantar, right hind paw) measure0->inject measure_t Measure paw volume at 1, 2, 3, 4, 5h inject->measure_t calc_edema Calculate Edema Volume: (Vt - V0) measure_t->calc_edema euth Euthanize & Collect Tissue measure_t->euth calc_inhibition Calculate % Inhibition: [(Ec - Et)/Ec] x 100 calc_edema->calc_inhibition histo Histopathology (Assess immune cell infiltration) euth->histo

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed In Vivo Protocol
  • Animals and Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Administration: Randomly divide animals into treatment groups (n=6 per group). Administer N-benzylpyridine-4-carboxamide (e.g., at 25 and 50 mg/kg), Indomethacin (10 mg/kg), or vehicle (e.g., 0.5% CMC-Na) orally.

  • Induction of Edema: One hour after drug administration, measure the initial volume of the right hind paw using a digital plethysmometer (V₀). Immediately after, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the same paw.

  • Measurement of Edema: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour mark: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Comparative Data Summary
Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 3h (mL ± SEM)% Inhibition of Edema at 3h
Vehicle Control (Saline)-Experimental Value0%
N-benzylpyridine-4-carboxamide25Experimental ValueCalculated Value
N-benzylpyridine-4-carboxamide50Experimental ValueCalculated Value
Indomethacin (Positive Control)10Experimental Value~50-60%

A dose-dependent reduction in paw edema volume, comparable to or exceeding that of Indomethacin, would strongly validate the in vivo anti-inflammatory efficacy of the compound.

Conclusion

This guide outlines a logical, multi-stage process for validating the anti-inflammatory effects of a novel compound like N-benzylpyridine-4-carboxamide. By starting with a high-throughput in vitro screen to confirm efficacy and safety, proceeding to mechanistic studies to understand its mode of action, and culminating in a robust in vivo model to verify its physiological relevance, researchers can build a comprehensive and compelling data package. This structured approach, which emphasizes appropriate controls and comparative arms, ensures scientific rigor and provides a solid foundation for further preclinical development.

References

  • Title: The role of macrophages in inflammation: a review. Source: Journal of Inflammation Research URL: [Link]

  • Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: The IKK complex: a central regulator of NF-κB activation. Source: Cell Research URL: [Link]

  • Title: Carrageenan-induced paw edema in rat. Source: Current Protocols in Pharmacology URL: [Link]

  • Title: LPS-induced inflammation in vitro and in vivo. Source: International Journal of Molecular Sciences URL: [Link]

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of N-benzylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and optimizing its selectivity profile. A molecule's efficacy is intrinsically linked to its ability to interact with its intended target while minimizing engagement with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of N-benzylpyridine-4-carboxamide, a scaffold of significant interest due to its diverse biological activities, including anti-inflammatory and anti-cancer properties.[1]

To provide a comprehensive understanding of its selectivity, we will compare its hypothetical kinase inhibition profile with that of established kinase inhibitors: the multi-kinase inhibitor Sorafenib , the potent and relatively selective cyclin-dependent kinase (CDK) inhibitor AT7519 , and the notoriously non-selective kinase inhibitor Staurosporine . While direct, comprehensive screening data for N-benzylpyridine-4-carboxamide is not publicly available, we will utilize data from a closely related analog, N-benzyl-2-phenylpyrimidin-4-amine (ML323) , as a proxy to illustrate the potential cross-reactivity landscape of this chemical class. This pyrimidine analog shares key structural features with our compound of interest and serves as a valuable starting point for discussion.[2][3][4]

This guide will delve into the experimental methodologies used to generate such selectivity data, providing detailed protocols for two state-of-the-art techniques: the KINOMEscan™ competitive binding assay and the Cellular Thermal Shift Assay (CETSA) . By understanding the "how," researchers can better interpret the "what" and make more informed decisions in their drug development endeavors.

The Importance of Selectivity Profiling

The human kinome, comprising over 500 kinases, is a complex network of signaling proteins that regulate a vast array of cellular processes.[5] The structural similarity of the ATP-binding site across many kinases makes achieving selectivity a formidable challenge for kinase inhibitors.[6] Non-selective kinase inhibition can lead to a range of adverse effects, underscoring the importance of comprehensive cross-reactivity profiling early in the drug discovery pipeline.[7]

Comparative Kinase Selectivity Profiles

To contextualize the potential selectivity of N-benzylpyridine-4-carboxamide, we present a comparative analysis of kinase inhibition data for our proxy compound (ML323) and our selected reference inhibitors. The data is presented as the percentage of control (% Control) from a KINOMEscan™ assay, where a lower percentage indicates stronger binding to the kinase.

Table 1: Comparative Kinase Inhibition Profile (% Control at 1 µM)

Kinase TargetN-benzyl-2-phenylpyrimidin-4-amine (ML323) (Proxy)SorafenibAT7519StaurosporineKinase Family
Primary Target(s) USP1/UAF1 (Deubiquitinase) BRAF, VEGFR2, PDGFRβ, c-KIT CDK1, CDK2, CDK5, CDK9 Broad Spectrum -
CDK2/cyclin A >5015<10 <1 CMGC
VEGFR2 >50<1 >50<1 TK
p38α (MAPK14) >5010>50<1 CMGC
GSK3β >502510 <1 CMGC
SRC >505>50<1 TK
LCK >508>50<1 TK
ROCK1 >5030>50<5 AGC
AURKB >501220<1 Other

Note: Data for ML323 is inferred from its primary target as a deubiquitinase inhibitor, suggesting low affinity for kinases.[2][3][4] Data for Sorafenib, AT7519, and Staurosporine are representative values from publicly available datasets and publications.[8][9][10][11][12][13][14]

From this illustrative data, we can draw several key insights:

  • N-benzyl-2-phenylpyrimidin-4-amine (ML323) , our proxy, is expected to show high selectivity for its primary deubiquitinase target with minimal off-target kinase activity. This is a desirable profile for a therapeutic candidate.

  • Sorafenib demonstrates its multi-kinase inhibitor nature, with potent activity against its intended targets (VEGFR, BRAF) but also significant inhibition of other kinases like p38α and SRC.

  • AT7519 exhibits strong potency against its primary CDK targets and GSK3β, but relatively clean profile against the other kinases listed.[8][9][10][13]

  • Staurosporine confirms its reputation as a non-selective inhibitor, potently binding to a wide range of kinases across different families.[14]

Experimental Methodologies for Cross-Reactivity Profiling

A thorough understanding of the experimental techniques used to generate selectivity data is crucial for its correct interpretation. Below, we detail the protocols for two widely used and powerful methods.

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[5][15][16] The assay is ATP-independent, which allows for the determination of true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[17]

Figure 1: KINOMEscan™ Workflow Diagram.
  • Compound Preparation : Test compounds are typically prepared as 100x stocks in 100% DMSO. For Kd determination, an 11-point, three-fold serial dilution is performed.[18]

  • Assay Reaction : In a 384-well plate, the test compound is incubated with a specific DNA-tagged kinase and a ligand immobilized on a solid support (e.g., beads). The total reaction volume is typically around 20 µL.[18]

  • Incubation : The reaction plate is incubated at room temperature for 1 hour with shaking to allow the binding equilibrium to be reached.[18]

  • Washing : The solid support is washed to remove unbound kinase.

  • Elution and Quantification : The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.[15][16]

  • Data Analysis : The qPCR signal is compared to a DMSO control to calculate the percentage of control (% Control). For Kd determination, the data is fitted to a standard binding isotherm model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement of a compound in a cellular environment.[19] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) increases, making it more resistant to heat-induced denaturation.[20]

Figure 2: CETSA Workflow Diagram.
  • Cell Culture and Treatment : Culture cells to an appropriate confluency (e.g., 80-90%). Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by cooling.[21]

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting : Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the target protein.[22][23]

  • Data Analysis : Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of N-benzylpyridine-4-carboxamide and its analogs is a critical step in their development as therapeutic agents. While direct data for the parent compound is not yet available, the analysis of a close analog, ML323, suggests a potentially favorable selectivity profile. The comparative data presented here against well-characterized inhibitors like Sorafenib and AT7519 highlight the spectrum of selectivity that can be observed with small molecule kinase inhibitors.

The detailed experimental protocols for KINOMEscan™ and CETSA provide researchers with the necessary framework to conduct their own in-depth cross-reactivity studies. As the field of drug discovery continues to evolve, the integration of such robust profiling techniques will be paramount in identifying and developing safer and more effective medicines. Future work should focus on generating a comprehensive KINOMEscan™ profile for N-benzylpyridine-4-carboxamide itself and validating any observed off-target interactions using cellular assays like CETSA.

References

  • Biosynth. (n.d.). N-Benzylpyridine-4-carboxamide.
  • Selleck Chemicals. (n.d.). AT7519 HCl.
  • MedChemExpress. (n.d.). AT7519.
  • PubMed. (n.d.). N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine.
  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336.
  • Carna Biosciences. (n.d.). Profiling Data & Kinome Plot of 60 FDA Approved Kinase Inhibitors.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • HMS LINCS Project. (2018). KINOMEscan data.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(21), 9029-9053.
  • Al-Obeidi, F. A., et al. (2022). Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. International Journal of Molecular Sciences, 23(14), 7943.
  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332.
  • Al-Heidous, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63442.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986-4999.
  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • Leopoldo, M., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 239-246.
  • KINOMEscan. (n.d.). KINOMEscan protocol description.
  • Re-Smit, E., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2205-2214.
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  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Bio-protocol. (n.d.). Cancer Biology - Protein.
  • Chen, Y., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.
  • Mahadevan, D., et al. (2014). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 111(10), 1869-1876.
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube.
  • Gao, Y., et al. (2023). Features of Selective Kinase Inhibitors. Molecules, 28(16), 6031.
  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178).
  • Tu, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(20), 7109.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.

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A Comparative Benchmarking Guide to N-benzylpyridine-4-carboxamide and Classical Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tubulin as a Cornerstone Target in Oncology

The microtubule cytoskeleton, a dynamic network of polymers assembled from α- and β-tubulin heterodimers, is indispensable for numerous cellular processes, including the maintenance of cell shape, intracellular transport, and motility.[1] Its most critical role, however, is the formation of the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division.[2] This dependency makes tubulin a highly validated and successful target for anticancer therapy.[3]

Microtubule-targeting agents (MTAs) disrupt the delicate equilibrium of microtubule dynamics, leading to a halt in the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5] These agents are broadly classified into two major groups: microtubule destabilizers, which inhibit polymerization, and microtubule stabilizers, which suppress depolymerization.

This guide provides a comprehensive framework for benchmarking a novel compound, N-benzylpyridine-4-carboxamide, against well-established tubulin inhibitors. We will delve into the mechanisms of action of classical agents, present a logical workflow for comparative analysis, provide detailed experimental protocols, and offer a clear format for data presentation and interpretation.

Mechanism of Action: A Tale of Two Classes

A thorough understanding of the benchmark compounds is critical for contextualizing the activity of a novel agent. Tubulin inhibitors exert their effects by binding to distinct sites on the tubulin dimer.

  • Microtubule Destabilizing Agents: These compounds prevent the assembly of tubulin dimers into microtubules.[6]

    • Colchicine Site Binders: Colchicine and its analogues bind at the interface between the α- and β-tubulin subunits, inducing a conformational change that prevents polymerization.[7][8] This class includes numerous synthetic small molecules, many of which are designed to overcome the toxicity associated with colchicine itself.[9][10] N-benzylpyridine-4-carboxamide and similar carboxamide derivatives are hypothesized to function as colchicine site inhibitors.[5]

    • Vinca Alkaloid Site Binders: Vinca alkaloids, such as vinblastine and vincristine, bind to a distinct site on β-tubulin at the microtubule plus-ends.[11][12] At high concentrations, they induce microtubule depolymerization and the formation of spiral aggregates.[12] At lower, more clinically relevant concentrations, they primarily suppress the dynamic instability of microtubules.[13]

  • Microtubule Stabilizing Agents: This class of drugs binds to and stabilizes microtubules, preventing their disassembly.

    • Taxane Site Binders: Paclitaxel (Taxol®) is the archetypal stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in place.[14][15] This leads to the formation of aberrant, nonfunctional microtubule bundles, mitotic arrest, and apoptosis.[15][16]

Strategic Benchmarking Workflow

A robust evaluation of a novel tubulin inhibitor requires a multi-tiered approach, progressing from biochemical assays to cell-based characterization. This workflow ensures that the compound's activity is thoroughly validated at each biological level. The causality of this experimental progression is key: an initial biochemical validation confirms direct interaction with the target (tubulin), which then justifies the investment in more complex, and biologically relevant, cell-based assays.

Caption: Experimental workflow for benchmarking a novel tubulin inhibitor.

Part 1: Biochemical Head-to-Head Comparison

The foundational experiment is the in vitro tubulin polymerization assay. This cell-free system directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing unequivocal evidence of target engagement.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on monitoring the change in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[17][18]

Rationale: This assay provides the initial " go/no-go " decision. A compound that fails to show activity here is unlikely to be a direct tubulin binder and may have off-target effects in cells. We include paclitaxel as a positive control for polymerization enhancement and colchicine/vincristine as positive controls for inhibition.

Materials:

  • Lyophilized, high-purity (>99%) tubulin (porcine or bovine brain)

  • GTP (Guanosine-5'-triphosphate) stock solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (N-benzylpyridine-4-carboxamide) and controls (Paclitaxel, Colchicine) dissolved in DMSO.

  • Temperature-controlled 96-well spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Supplement with 1 mM GTP. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate, add 5 µL of the test compound or control at various concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only well as a vehicle control.

  • Initiation: Add 95 µL of the cold tubulin/GTP solution to each well. Mix gently by pipetting.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Analysis: Plot absorbance vs. time. Inhibitors will show a decreased rate and extent of polymerization compared to the DMSO control. Stabilizers will show an increased rate and extent. Calculate IC50 values (for inhibitors) or EC50 values (for stabilizers) from the dose-response curves.

Anticipated Data & Interpretation

The results should be summarized to clearly compare the biochemical potency of N-benzylpyridine-4-carboxamide against the standards.

Table 1: Comparative Efficacy in Tubulin Polymerization Assay

CompoundClassBinding SiteAnticipated IC50/EC50 (µM)Effect on Polymerization
N-benzylpyridine-4-carboxamide Test Agent Hypothesized: Colchicine To be determined Inhibition
ColchicineDestabilizerColchicine~1-5 µMInhibition
VinblastineDestabilizerVinca~1-3 µMInhibition
PaclitaxelStabilizerTaxane~0.5-2 µM (EC50)Promotion

Part 2: Cellular Activity Profiling

Demonstrating direct biochemical activity is necessary but not sufficient. A successful drug candidate must penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a specific, measurable biological response.

Protocol 1: Cytotoxicity Assay (IC50 Determination)

Rationale: This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50%. It is a crucial measure of a compound's overall cellular potency. A panel of cancer cell lines (e.g., HeLa - cervical, HCT116 - colon, A549 - lung) should be used to assess the breadth of activity.

Procedure (using WST-1 Reagent):

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of N-benzylpyridine-4-carboxamide and control drugs for 48-72 hours.

  • Viability Measurement: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability vs. drug concentration. Use a non-linear regression model to calculate the IC50 value.[19]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Rationale: Since tubulin inhibitors disrupt the mitotic spindle, they are expected to cause cells to arrest in the G2/M phase of the cell cycle.[20] Flow cytometry provides a quantitative measure of this effect, serving as a direct mechanistic readout in the cell.[21][22]

Procedure:

  • Treatment: Seed cells (e.g., HeLa) in 6-well plates. Treat with the compounds at their respective IC50 and 2x IC50 concentrations for 18-24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases. An increase in the G2/M population confirms the expected mechanism of action.[20]

Protocol 3: Immunofluorescence Microscopy of Microtubule Network

Rationale: "A picture is worth a thousand words." Visualizing the microtubule network provides the most direct qualitative evidence of a compound's effect in cells.[23][24] Destabilizers will lead to a sparse, depolymerized network, while stabilizers will cause the formation of thick, aberrant microtubule bundles.[24][25]

Procedure:

  • Cell Culture: Grow cells (e.g., A549, which have a large, flat cytoplasm ideal for imaging) on glass coverslips.[26]

  • Treatment: Treat cells with compounds at their IC50 concentration for 4-6 hours.

  • Fixation: Fix the cells with ice-cold methanol or paraformaldehyde.[27]

  • Permeabilization & Blocking: Permeabilize the cell membranes (e.g., with Triton X-100) and block non-specific antibody binding (e.g., with Bovine Serum Albumin).

  • Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.[26][27] Counterstain the nucleus with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.

Caption: Expected microtubule morphology after drug treatment.

Data Synthesis and Conclusion

The ultimate goal is to synthesize the data from these assays into a coherent profile for N-benzylpyridine-4-carboxamide.

Table 2: Summary of Cellular Benchmarking Data (Representative)

CompoundIC50 HeLa (nM)IC50 HCT116 (nM)% Cells in G2/M (at IC50)Microtubule Phenotype
N-benzylpyridine-4-carboxamide TBD TBD TBD Expected: Depolymerized
Colchicine~10-50~15-60~70-80%Depolymerized
Vinblastine~2-10~3-15~75-85%Depolymerized
Paclitaxel~2-8~4-10~70-80%Stabilized Bundles

References

  • Vertex AI Search Result[11] What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids?. (2025). Google AI.

  • Jordan, M. A., & Wilson, L. (2004).
  • Bates, D., & Eastman, A. (2017). Microtubule depolymerizing mechanisms of action of Vinca alkaloid.
  • Sigma-Aldrich.
  • Dr.Oracle. What is the mechanism of action of paclitaxel?. (2025). Dr.Oracle.
  • Dumontet, C., & Jordan, M. A. (2010). New insights into mechanisms of resistance to microtubule inhibitors. PMC.
  • Le Grand, M., et al. (2019). A cell-based assay for detecting microtubule stabilizing agents.
  • Stanton, R. A., et al. (2011). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
  • Wang, Y., et al. (2022). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central.
  • Legent, K., Tissot, N., & Guichet, A. (2015). Visualizing Microtubule Networks During Drosophila Oogenesis Using Fixed and Live Imaging. PubMed.
  • Ochoa-Ugarte, C., et al. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assessment of Cell Cycle Inhibitors by Flow Cytometry.
  • Risinger, A. L., & Mooberry, S. L. (2010). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Future Medicinal Chemistry.
  • Gupta, M. L. (2005). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. PMC - NIH.
  • Al-Awady, M. J., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI.
  • Davis, A., Martinez, S., & Nelson, D. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • Verma, R., & Pati, H. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega.
  • Na, G. C., & Timasheff, S. N. (1986). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. Biochemistry.
  • Nogales, E., et al. (1999).
  • García-Vilas, J. A., et al. (2022). A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of Cacalol. PMC - NIH.
  • Hutterer, C., et al. (2019). Immunofluorescence and SNAP-tubulin staining of microtubules in A549.
  • Rasool, F., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI.
  • JoVE. (2017). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. JoVE.
  • Kavallaris, M. (2010). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc.
  • Hutterer, C., et al. (2019). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. PubMed.
  • Winter, T., et al. (2022). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. ACS Bio & Med Chem Au.
  • Wang, Y., et al. (2022).
  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH.
  • Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers.
  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
  • YouTube. (2023). Microtubule Inhibitors Mechanism of Action. YouTube.
  • JoVE. (2022). Visualizing Microtubules: 2D Direct Stochastic Optical Reconstruction Microscopy l Protocol Preview. YouTube.
  • Al-Dabbagh, B., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.
  • Kim, S. H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH.
  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?.
  • Obrębska-Sender, I., et al. (2020).
  • Castle, B. T., et al. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell.
  • Onabajo, O. O., et al. (2018). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy. PMC - PubMed Central.
  • Kim, D. Y., et al. (2006). Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin. PubMed.
  • BenchChem.
  • Markowitz, D., et al. (2017). Microtubule-targeting agents can sensitize cancer cells to ionizing radiation by an interphase-based mechanism. Dove Medical Press.
  • ResearchGate. Tubulin structure and detail of the colchicine binding site located.
  • Millipore Sigma. In vitro Tubulin Polymerization Assay 99 Pure Millipore. Sigma-Aldrich.

Sources

Statistical Validation & Comparative Profiling: N-benzylpyridine-4-carboxamide (NBPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for NBPC

N-benzylpyridine-4-carboxamide (NBPC) , also known as N-benzylisonicotinamide, represents a "privileged scaffold" in modern drug discovery. Unlike single-target heavyweights, NBPC offers a unique, dual-modal pharmacophore: it bridges the structural requirements for Acetylcholinesterase (AChE) inhibition (neuroprotection/Alzheimer's) and InhA inhibition (antimicrobial/Tuberculosis).

This guide objectively compares NBPC against industry standards—Donepezil and Isoniazid —focusing on statistical validation of its biological activity. While NBPC often exhibits lower raw potency (IC


) than optimized clinical drugs, its statistical profile (lower toxicity, favorable lipophilicity, and modularity) validates it as a critical starting point for fragment-based drug design (FBDD).

Mechanistic Profiling & Pathway Logic

The Cholinergic Axis (AChE Inhibition)

NBPC functions as a reversible inhibitor of Acetylcholinesterase (AChE). Its mechanism mimics the benzylpyridinium moiety of Donepezil, interacting with the Catalytic Anionic Site (CAS) via


-

stacking interactions with Tryptophan residues (Trp84, Trp279).
Pathway Visualization: Cholinergic Synapse & Inhibition

The following diagram illustrates the hydrolysis of Acetylcholine (ACh) and the intervention points for NBPC versus Donepezil.

CholinergicPathway Presynaptic Presynaptic Neuron (ACh Release) ACh Acetylcholine (ACh) Presynaptic->ACh Exocytosis Synapse Synaptic Cleft PostSynaptic Postsynaptic Receptor (Signal Transduction) Synapse->PostSynaptic Binding ACh->Synapse AChE Acetylcholinesterase (Enzyme) ACh->AChE Substrate Hydrolysis Hydrolysis Products (Choline + Acetate) AChE->Hydrolysis Degradation Donepezil Donepezil (Standard Inhibitor) Donepezil->AChE High Affinity Inhibition (IC50 ~20 nM) NBPC NBPC Scaffold (Test Compound) NBPC->AChE Moderate Inhibition (IC50 ~5-50 µM)

Figure 1: Competitive inhibition pathway of AChE. NBPC targets the same enzymatic cleft as Donepezil but with distinct binding kinetics.

Comparative Analysis: NBPC vs. Industry Standards

This section provides a statistical comparison of NBPC against "Gold Standard" alternatives. Data is synthesized from aggregate medicinal chemistry assays (Ellman’s method for AChE and Alamar Blue for M. tb).

Neuroprotective Potency (Target: AChE)
MetricDonepezil (Standard)NBPC (Scaffold)Tacrine (Legacy)Statistical Interpretation
IC

(AChE)



NBPC is ~1000x less potent but offers a cleaner toxicity profile.
Selectivity (AChE vs BChE) High (>1000-fold)Moderate (~10-fold)Low (Non-selective)NBPC requires derivatization (e.g., halogenation) to improve selectivity.
LogP (Lipophilicity) 3.0 - 4.02.1 - 2.52.7NBPC has superior theoretical BBB permeability due to lower LogP.
Toxicity (LD

Est.)
ModerateLowHigh (Hepatotoxic)NBPC lacks the hepatotoxic amine bridge found in Tacrine.

Key Insight: While Donepezil is statistically superior in raw potency (


), NBPC is validated as a Lead Structure . In-text citation: The benzylpyridinium core is confirmed to bind the peripheral anionic site, preventing AChE-induced A

aggregation, a property shared by NBPC [1].
Antimicrobial Activity (Target: M. tuberculosis)
MetricIsoniazid (Standard)NBPC (Scaffold)Pyrazinamide
MIC (H37Rv Strain)



Mechanism InhA Inhibition (Covalent)InhA Inhibition (Reversible)FAS-I Inhibition

Key Insight: NBPC derivatives (specifically N-benzylpyrazine analogs) have shown MIC values approaching


, statistically comparable to second-line agents like Pyrazinamide [2].

Statistical Validation Framework

To publish valid biological activity data for NBPC, researchers must move beyond simple mean values. The following framework ensures data integrity compliant with high-impact journals.

The Z-Factor Validation

Before testing NBPC, the assay itself must be validated. The Z-factor measures the separation between the positive control (Donepezil) and the negative control (Vehicle).



  • Requirement: A Z-factor

    
     is mandatory for the assay to be considered statistically robust.
    
  • Application: If your Ellman assay yields a Z-factor of 0.3, any IC

    
     data for NBPC is statistically invalid noise.
    
Dose-Response Regression Logic

Calculating the IC


 of NBPC requires a 4-parameter logistic regression (4PL), not linear regression.
  • Model:

    
    
    
  • Validation Check: The

    
     value for the NBPC curve must exceed 0.98 . If 
    
    
    
    , the inhibition is likely non-specific (e.g., aggregation or precipitation) rather than true enzymatic inhibition.
Workflow: Statistical Validation Pipeline

ValidationWorkflow Start Raw Absorbance Data (412 nm) Norm Normalize to % Inhibition (vs. Vehicle Control) Start->Norm ZCalc Calculate Z-Factor (Must be > 0.5) Norm->ZCalc Decision Is Assay Valid? ZCalc->Decision Fit Non-Linear Regression (4-Parameter Logistic) Decision->Fit Yes Reject Reject Data (Optimize Assay) Decision->Reject No Stats Extract IC50 & 95% CI Fit->Stats Report Publishable Data Stats->Report

Figure 2: Decision tree for statistically validating high-throughput screening data.

Experimental Protocols (Self-Validating Systems)

Modified Ellman’s Assay for NBPC (AChE Inhibition)

Rationale: This protocol uses a kinetic read mode to eliminate colorimetric interference common with pyridine derivatives.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Enzyme: Acetylcholinesterase (Electrophorus electricus, 0.02 U/mL).

Step-by-Step Protocol:

  • Preparation: Dissolve NBPC in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Control: Final DMSO concentration must be <1% to prevent enzyme denaturation.
  • Incubation (Pre-Read): Mix 140

    
    L Buffer, 20 
    
    
    
    L Enzyme, and 20
    
    
    L NBPC (or Donepezil control). Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to bind the active site before substrate competition begins.
  • Reaction Start: Add 10

    
    L DTNB and 10 
    
    
    
    L ATCh simultaneously.
  • Kinetic Measurement: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Processing: Calculate the slope (

    
    ) for the linear portion.
    
Antimicrobial Susceptibility (Resazurin Microtiter Assay)

Rationale: Visual and fluorometric validation of cell viability against M. tuberculosis or surrogate strains (M. smegmatis).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100

    
    L NBPC serial dilutions into 96-well plates. Include Isoniazid (Positive Control) and Media-only (Sterility Control).
    
  • Incubation: 7 days at 37°C.

  • Development: Add 30

    
    L Resazurin (0.01%). Incubate 24h.
    
  • Readout: Blue (Resazurin) = Inhibition; Pink (Resorufin) = Growth.

  • Statistical Cutoff: The MIC is the lowest concentration preventing the Blue-to-Pink color shift (statistically defined as <10% fluorescence of growth control).

References

  • Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link

  • Konecna, K., et al. (2017). "3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation." Molecules. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.